Nevadensin exhibits multiple bioactive properties, with key mechanisms and experimental data summarized in the following table.
| Activity | Mechanism / Target | Experimental Model & Key Data |
|---|---|---|
| Anticancer | Topoisomerase I poisoning [1] | In vitro (HT29 colon cancer cells): Induced DNA damage, G2/M cell cycle arrest, and caspase-3/9-mediated apoptosis at ≥100 µM [1]. |
| Activation of Hippo signaling pathway [2] | In vitro (HCC liver cancer cells): Inhibited proliferation, induced apoptosis, and increased sensitivity to sorafenib by promoting YAP phosphorylation/degradation [2]. | |
| Enzyme Inhibition | Selective inhibition of human carboxylesterase 1 (hCE1) [3] | In vitro enzymatic assays: IC₅₀ values of 2.58 - 2.64 µM. Demonstrated high selectivity over hCE2 [3]. |
| Inhibition of sulfotransferases (SULT) [4] | In vitro (rat/human liver fractions): Inhibited SULT-mediated bioactivation of carcinogens (Ki = 4 nM) [4]. | |
| Antibacterial | Inhibition of MurA enzyme (cell wall synthesis) [5] [6] | In vitro against S. sanguinis: MIC 3750 µg/mL; MBC 15000 µg/mL. In silico binding affinity: -8.5 Kcal/mol [5] [6]. |
| Bactericidal activity [7] | In vitro against S. aureus and MRSA: Potent bactericidal effect observed [7]. |
For researchers looking to replicate or design studies on this compound, here are the methodologies for key assays cited in the search results.
The anticancer activity of this compound involves complex pathways. The diagram below illustrates its two primary mechanisms: Topoisomerase I poisoning and Hippo pathway activation.
Advanced metabolomic analyses have identified a wide array of chemical constituents in L. pauciflorus.
| Compound Class | Number Identified | Key Specific Compounds / Notes |
|---|---|---|
| Total Flavonoids | 275 [1] | Enriched in flowers [1]. |
| Phenylethanol Glycosides | 46 [2] [3] | Main chemical constituents; e.g., verbascoside [3] [4]. |
| Flavonoids | 26 [2] [3] | Includes nevadensin and its glycosides [1]. |
| Organic Acids & Derivatives | 9 [2] [3] | |
| Other Compounds | 8 [2] [3] | Includes alkaloids, terpenoids, etc. [1] |
Among these, This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a primary active flavone. The plant contains both the aglycone and various glycosylated derivatives, which influence its solubility and bioavailability [1] [4] [5].
The following table summarizes quantitative data on this compound from various sources for comparison.
| Source | This compound Content | Notes / Context |
|---|---|---|
| Lysionotus pauciflorus | Enriched in different tissues [1]. | A main active component; precise quantitative data in the provided search results is focused on other plants. |
| Basil (Ocimum basilicum) | 0.6 - 14.6 mg/kg dry weight [6]. | Common dietary source. |
| Basil-containing supplements | 0.14 - 0.24 mg/g supplement [6]. | Refers to concentrated commercial products. |
This protocol is used for the comprehensive identification of chemical components in L. pauciflorus extracts [2] [3].
This protocol assesses the efficacy of L. pauciflorus extracts in treating ALI [2] [3].
The biosynthetic pathway of this compound in L. pauciflorus has been elucidated through integrated multi-omics and microbial recombinant protein systems [1]. Key steps involve hydroxylation by specific CYP450s and glycosylation by UGTs.
The biosynthesis pathway begins with a flavone backbone like apigenin. Specific cytochrome P450 enzymes (CYP82D-1 and CYP82D-8) catalyze hydroxylation at the 6- or 8-position. O-methyltransferases (OMTs) then add methoxy groups. Finally, glycosyltransferases like LpUGT95 attach sugar moieties to produce this compound glycosides [1].
The therapeutic effects of L. pauciflorus, particularly against ALI, are mediated through a multi-target mechanism, with the TLR4/NF-κB pathway playing a central role [2] [3].
Mechanism of action for Acute Lung Injury treatment. LPS activates the TLR4 receptor, triggering the NF-κB pathway and pro-inflammatory cytokine release. L. pauciflorus extract inhibits TLR4 expression and NF-κB phosphorylation, reducing cytokine production and lung damage [2] [3].
Beyond the anti-inflammatory effects mediated by the whole extract, the core compound This compound exhibits diverse and potent bioactivities.
This compound (Synonyms: Lysionotin) is a natural flavonoid with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol [1].
This compound exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from experimental studies.
| Activity / Target | Experimental System | Result / Potency (IC₅₀ / Effective Concentration) | Citations |
|---|---|---|---|
| hCE1 Inhibition | In vitro enzyme assay | IC₅₀ = 2.64 µM | [1] |
| hCE2 Inhibition | In vitro enzyme assay | IC₅₀ = 132.8 µM | [1] |
| Topoisomerase I Poisoning | In vitro (relaxation assay); HT29 cells (ICE bioassay) | Partial inhibition ≥100 µM; Significant complex stabilization at 500 µM | [2] |
| DNA Interaction | In vitro (minor groove binding) | IC₅₀ = 31.63 µM | [2] |
| DNA Interaction | In vitro (intercalation) | IC₅₀ = 296.91 µM | [2] |
| Antioxidant Activity | DPPH radical scavenging assay | IC₅₀ = 7.7 µg/mL | [1] |
| Anti-mycobacterial | Mycobacterium tuberculosis | MIC = 200 µg/mL | [1] |
| p40 Protein Tyrosine Kinase Inhibition | In vitro enzyme assay | IC₅₀ = 50 µg/mL | [1] |
| Reduced Cell Viability | HT29 cells (48h treatment) | Significant decrease at concentrations ≥250 µM | [2] [1] |
| G2/M Cell Cycle Arrest | HT29 cells (24h treatment) | Significant increase at concentrations ≥100 µM | [2] [1] |
| Caspase-3/9 Activation | HT29 cells (24h treatment) | Concentration-dependent increase (50-500 µM) | [2] [1] |
Additional notable activities from experimental models include:
To facilitate your research, here are the methodologies for some pivotal experiments.
The following diagrams, generated using Graphviz, illustrate the established mechanisms of action for this compound.
This diagram summarizes the cellular processes impacted by this compound, leading to anti-cancer effects [2] [1].
Key cellular mechanisms of this compound leading to cancer cell death.
This flowchart details the experimental protocol used to investigate TOPO I poisoning [2].
This compound is a multifaceted natural compound with promising biological activities, particularly in cancer research through its mechanism as a Topoisomerase I poison and inducer of DNA damage and apoptosis. Its high selectivity for hCE1 inhibition also makes it a valuable tool for biochemical studies. While current evidence is compelling, further in vivo studies are needed to fully translate these findings into therapeutic applications.
Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a major bioactive flavonoid found in the traditional Chinese medicinal herb Lysionotus pauciflorus Maxim. (Shidiaolan). This plant has been traditionally used for treating lymph node tuberculosis, cough with tachypnoea, and rheumatic pains [1]. Modern pharmacological studies have revealed that this compound possesses anti-mycobacterium tuberculosis, antitussive, anti-inflammatory, and anti-hypertensive activities [2]. Understanding the metabolic fate of this compound is crucial for drug development, as metabolism significantly influences its bioavailability, efficacy, and potential toxicity. These notes provide a detailed protocol for identifying this compound metabolites in vitro and in vivo using UHPLC-Q-TOF-MS/MS, enabling researchers to comprehensively profile its metabolic pathways [1].
The metabolic profiling study encompasses both in vitro and in vivo experiments to systematically identify phase I and phase II metabolites of this compound. The overall workflow is visualized below.
Mobile Phase Gradient Program for this compound Metabolite Separation:
| Time (min) | Mobile Phase B (Acetonitrile %) |
|---|---|
| 0 | 5% |
| 1 | 17% |
| 3 | 35% |
| 12 | 95% |
| 17 | 95% |
Flow rate: 0.3 mL/min; Injection volume: 3 μL [3]
MS Operating Conditions for Metabolite Identification:
| Parameter | Setting |
|---|---|
| Ion Spray Voltage | -4.5 kV |
| Turbo Spray Temperature | 650°C |
| Nebuliser Gas (Gas 1) | 60 arbitrary units |
| Heater Gas (Gas 2) | 65 arbitrary units |
| Curtain Gas | Arbitrary units |
| Interface Heater | On |
| Collision Energy | Ramped 30-50 eV |
Note: Nitrogen is used in all cases. Information-dependent acquisition (IDA) is employed to automatically acquire MS/MS spectra for detected metabolites [3] [1].
Preparation of Incubation Mixture:
Incubation Procedure:
Animal Dosing and Sample Collection:
Sample Processing:
The metabolite identification process employs advanced data acquisition and mining techniques as shown below.
Summary of this compound Metabolites Detected in Different Biological Samples:
| Sample Type | Total Metabolites | Phase I Metabolites | Phase II Metabolites |
|---|---|---|---|
| Rat Blood | 6 | 4 | 2 |
| Rat Feces | 21 | 14 | 7 |
| Rat Urine | 15 | 10 | 5 |
| Rat Bile | 10 | 6 | 4 |
| In Vitro (RLM) | 12 | 10 | 2 |
Note: RLM = Rat Liver Microsomes [1]
This compound undergoes extensive metabolism through both phase I and phase II pathways as illustrated below.
The UHPLC-Q-TOF-MS/MS method has proven to be highly effective for comprehensive metabolite profiling of this compound. The combination of MMDF and DBS data acquisition techniques enabled efficient detection and identification of multiple metabolites in complex biological matrices [1]. The identification of 23 metabolites in vivo and 12 metabolites in vitro demonstrates the extensive metabolism of this compound, primarily through oxidation, hydrolysis, demethylation, and conjugation reactions [2] [1].
The metabolic profile reveals that this compound undergoes significant phase I transformations before conjugation, with the highest number of metabolites detected in feces (21), suggesting biliary excretion plays a major role in its elimination [1]. This comprehensive metabolite profiling provides valuable insights for understanding the pharmacological and toxicological properties of this compound, forming a solid foundation for further drug development studies.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor chromatographic separation | Column degradation | Replace guard column, condition analytical column |
| Low signal intensity | Ion suppression | Optimize sample cleanup, dilute sample |
| Inconsistent metabolite detection | Incomplete extraction | Optimize extraction solvent, extend mixing time |
| High background noise | Matrix effects | Improve sample cleanup, use background subtraction |
This protocol provides a comprehensive and validated approach for studying this compound metabolism using UHPLC-Q-TOF-MS/MS. The method demonstrates excellent sensitivity, selectivity, and efficiency in identifying both phase I and phase II metabolites. The detailed metabolic map generated through this protocol offers valuable information for understanding this compound's pharmacokinetic behavior and metabolic fate, supporting its further development as a therapeutic agent. The analytical strategy presented can also be adapted for metabolite profiling of other flavonoid compounds.
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is an ( \text{O} )-methylated flavonoid found in various plants like basil (Ocimum spp.) and Limnophila aromatica [1] [2] [3]. It exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.
The table below summarizes its key bioactivities as reported in recent studies:
| Bioactivity | Experimental Model/Assay | Key Findings/Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Disc diffusion & broth microdilution vs. S. aureus and MRSA | Potent bactericidal activity; predominant (79.55%) active compound in L. aromatica extract | [3] |
| Anti-inflammatory & Wound Healing | LPS-stimulated RAW 264.7 macrophages; in-vivo wound model | Reduced pro-inflammatory cytokines (IL-6, TNF-α); promoted faster wound closure | [1] |
| Topoisomerase I Poison | In vitro relaxation assay; human colon carcinoma HT29 cells | Induced TOPO I-DNA complex stabilization, DNA damage, G2/M arrest, and apoptosis | [4] |
| Anticancer | Hepatocellular carcinoma (HCC) cells | Induced cell cycle arrest and apoptosis; activated MST1/2-LATS1/2 kinase in Hippo pathway | [5] |
| Anti-allergic | Ovalbumin-induced food allergy mouse model | Alleviated allergic symptoms; decreased serum IgE, histamine, and mast cell protease-1 | [5] |
| Enzyme Inhibition | In vitro enzymatic assay | Selective inhibitor of human carboxylesterase 1 (hCE1), IC₅₀ = 2.64 µM | [5] |
The choice of extraction method critically influences the yield, purity, and bioactivity of isolated phytochemicals [6]. The following workflow diagrams the general process from plant material to purified compound, integrating various techniques discussed in the literature.
Plant material should be dried (e.g., freeze-drying is often preferred for heat-sensitive compounds) and ground to a fine powder to maximize the surface area for solvent contact [7] [8].
The selection of an extraction method involves trade-offs between efficiency, cost, and compound preservation. The following table compares common techniques applicable for this compound isolation.
| Extraction Method | Key Operating Parameters | Advantages | Disadvantages | Reported Efficacy for Flavonoids |
|---|---|---|---|---|
| Maceration | Solvent: 70% Ethanol [8]; Time: 72 h; Temp: Ambient [8] | Simple, low equipment cost, good for thermolabile compounds [6] | Long duration, high solvent use, lower efficiency [6] [9] | Yields extracts with high phenolic content and strong antioxidant/antimicrobial activity [8] |
| Soxhlet | Solvent: 70% Ethanol [8]; Time: 1-4 h [8] | Continuous extraction, high yield, no filtration step [9] | High temperature degrades thermolabile compounds, high solvent use [6] [9] | Effective for exhaustive extraction; hydro-ethanol extracts show high bioactivity [8] |
| Ultrasound-Assisted (UAE) | Solvent: 70% Ethanol [8]; Time: 20 min [8]; Frequency: 40 kHz [8] | Rapid, lower temperature, reduced solvent use, higher efficiency via cavitation [6] [7] | Optimization of parameters needed; potential for radical formation | Shown to be efficient for flavonoids; preserves nutritional compounds [7] [8] |
After extraction and purification, identifying and quantifying this compound requires advanced analytical techniques.
The following diagram illustrates how these analytical and biological methods integrate into the isolation and validation workflow.
I hope this synthesized Application Note provides a robust starting point for your research on isolating and studying this compound. Should you require further details on a specific analytical technique or bioassay, please feel free to ask.
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, characterized by resistance to most β-lactam antibiotics and an escalating incidence in both healthcare and community settings. The urgent need for novel antibacterial agents has motivated research into natural products as potential therapeutic options. Nevadensin, a flavonoid compound isolated from Ocimum basilicum (basil), has demonstrated promising antibacterial activity against various Gram-positive pathogens, including Streptococcus sanguinis, with emerging evidence suggesting potential efficacy against MRSA strains [1]. These application notes provide detailed methodologies for evaluating this compound's antibacterial properties against MRSA, encompassing both in vitro assays and in silico analyses to elucidate its potential mechanisms of action. The protocols outlined herein are designed for researchers and drug development professionals seeking to investigate natural products for antimicrobial applications, with particular emphasis on standardizing procedures for reliable and reproducible results in anti-MRSA drug discovery campaigns.
MRSA resistance to β-lactam antibiotics is primarily mediated by the mecA gene, which encodes an altered penicillin-binding protein (PBP2a) with lower affinity for β-lactam antibiotics, allowing continued cell wall synthesis even in the presence of these antimicrobials [2] [3]. This specific resistance mechanism, combined with the bacterial capacity to form biofilms that are notoriously difficult to eradicate, has created a critical need for innovative therapeutic approaches with novel mechanisms of action [4]. The World Health Organization has identified MRSA as a high-priority pathogen, emphasizing the urgent need for research and development of new antibacterial agents [5]. Current surveillance data indicates concerning gaps in the antibacterial development pipeline, with only 90 antibacterial agents in clinical development as of 2025, and merely 15 of these qualifying as truly innovative compounds [5].
This compound belongs to the flavonoid class of natural compounds, which have demonstrated various biological activities including antimicrobial properties. Previous research has established that this compound exhibits antibacterial activity against Streptococcus sanguinis, with minimum inhibitory concentration (MIC) values of 3750 μg/mL and minimum bactericidal concentration (MBC) values of 15000 μg/mL [1]. While direct evidence of this compound's efficacy against MRSA specifically is limited in current literature, its demonstrated activity against other Gram-positive pathogens, combined with in silico analyses suggesting potential mechanism of action, positions it as a promising candidate for anti-MRSA investigation. The compound's predicted ability to inhibit the MurA enzyme, a crucial catalyst in the early stages of bacterial cell wall biosynthesis, presents a potential novel mechanism for combating MRSA infections that warrants further exploration [1].
Table 1: Quality Control Parameters for Antibacterial Susceptibility Testing
| Parameter | Specification | Purpose |
|---|---|---|
| Bacterial Strains | MRSA ATCC 43300, USA300 | Reference strains |
| Temperature | 35°C ± 2°C | Optimal growth conditions |
| Inoculum Density | 0.5 McFarland Standard (1.5 × 10^8 CFU/mL) | Standardized inoculum |
| Incubation Time | 16-20 hours | Standardized duration |
| Positive Control | Vancomycin (1 μg/mL) | Method validation |
| Solvent Control | DMSO (<1%) | 排除溶剂毒性影响 |
Table 2: Summary of this compound Antibacterial Profile Based on Existing Evidence
| Assay Type | Key Parameters | Reported Results | Potential against MRSA |
|---|---|---|---|
| MIC/MBC | S. sanguinis | MIC: 3750 μg/mL; MBC: 15000 μg/mL | Moderate activity, needs MRSA-specific testing |
| Disk Diffusion | Zone of Inhibition | Not reported for MRSA | To be determined experimentally |
| Molecular Docking | Binding Affinity | MurA: -8.5 kcal/mol; DNA Gyrase: -6.7 kcal/mol | High potential for MurA inhibition |
| Time-Kill Kinetics | Not reported | Not reported | Recommended for future studies |
Target Identification: Based on existing research, primary molecular targets for investigation should include:
Protein Preparation: Retrieve 3D structures of target proteins from Protein Data Bank (PDB). Process proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges using molecular modeling software.
The following diagram illustrates the integrated experimental approach for evaluating this compound's anti-MRSA activity, from initial compound preparation through mechanism elucidation:
Based on existing evidence and analogous flavonoid activities, the following diagram illustrates the proposed multi-target mechanism of action for this compound against MRSA:
The experimental approaches outlined in these application notes provide a comprehensive framework for evaluating the anti-MRSA potential of this compound. While current evidence demonstrates this compound's antibacterial activity against related Gram-positive pathogens, with MIC values of 3750 μg/mL against S. sanguinis, direct confirmation of its efficacy against MRSA requires further investigation [1]. The promising binding affinity of this compound for the MurA enzyme (-8.5 kcal/mol) compared to fosfomycin suggests a potential mechanism of action that could circumvent conventional MRSA resistance mechanisms, possibly through inhibition of cell wall synthesis at a different stage than β-lactams [1].
Future research should prioritize confirmatory studies specifically using reference MRSA strains, exploration of synergistic combinations with conventional antibiotics (particularly β-lactams), and mechanistic validation through enzyme inhibition assays. The emerging strategy of targeting bacterial virulence factors rather than essential growth pathways shows particular promise, as demonstrated by other natural flavonoids like nepetin, which effectively inhibits ClpP protease activity and reduces MRSA virulence with a KD value of 602 nM [6]. This anti-virulence approach could potentially reduce selective pressure for resistance development while maintaining therapeutic efficacy.
The structural characterization of this compound and its potential derivatives should also be explored through structure-activity relationship (SAR) studies, potentially inspired by successful modification strategies applied to other antibacterial scaffolds such as pleuromutilin, where C14 side chain modifications have yielded compounds with improved activity and pharmacological properties [2]. Additionally, advanced formulation strategies may be required to address potential limitations in this compound's aqueous solubility and bioavailability, which are common challenges with flavonoid compounds.
These application notes provide researchers with standardized protocols for evaluating the anti-MRSA potential of this compound, encompassing both in vitro antibacterial assays and in silico mechanistic studies. The integrated approach outlined here facilitates systematic investigation of natural products for antimicrobial activity, with potential applications in early-stage drug discovery against multidrug-resistant pathogens. As the global threat of antimicrobial resistance continues to escalate, methodological frameworks for evaluating natural compounds like this compound become increasingly valuable for identifying novel therapeutic options against priority pathogens such as MRSA.
Nevadensin, a naturally occurring polymethoxylated flavonoid found in plants like Lysionotus pauciflorus Maxim. (Shidiaolan), has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory properties, anti-mycobacterium tuberculosis effects, and antihypertensive actions. Understanding the metabolic fate of this compound is crucial for evaluating its potential as a therapeutic agent or for assessing its safety in food and herbal products. Glucuronidation, mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, represents a major metabolic pathway for flavonoids, typically leading to enhanced water solubility and elimination from the body. These application notes provide detailed protocols for conducting in vitro glucuronidation assays specifically optimized for this compound, enabling researchers to systematically evaluate its metabolic stability, identify primary metabolites, and characterize the specific UGT enzymes involved in its biotransformation.
Recent studies have demonstrated that metabolic conjugation, particularly glucuronidation, significantly influences the biological activity and potential toxicity of this compound. Research has shown strong cell-line dependent differences in this compound toxicity, which directly correlate with their glucuronidation capacity. For instance, HT29 human colon carcinoma cells, which rapidly glucuronidate this compound, exhibit significantly reduced sensitivity to its toxic effects compared to KG1 bone marrow carcinoma cells that lack this metabolic capability [1]. This inverse relationship between glucuronidation capacity and toxicity underscores the detoxification potential of this metabolic pathway and highlights the importance of considering metabolic competence when evaluating compound toxicity in vitro. Furthermore, proteomic screening approaches have identified UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation, providing crucial insights for predicting potential drug-drug interactions and interindividual variability in metabolism due to genetic polymorphisms [1].
This compound undergoes extensive biotransformation in biological systems through both phase I and phase II metabolic pathways. Comprehensive metabolism studies using UHPLC-Q-TOF-MS/MS have identified 23 metabolites in in vivo models and 12 metabolites in in vitro systems [2]. The primary metabolic reactions include oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation. Among these pathways, glucuronidation has been identified as a dominant detoxification mechanism that significantly influences the compound's bioavailability and potential toxicological effects.
The metabolic fate of this compound varies considerably across different experimental models and cell lines, reflecting differences in their metabolic competence. High-resolution mass spectrometry experiments have demonstrated that this compound is rapidly glucuronidated in HT29 human colon carcinoma cells, whereas KG1 bone marrow carcinoma cells show negligible metabolism of the parent compound [1]. In HepG2 liver carcinoma cells, researchers have observed a cellular enrichment of both this compound itself and its primary metabolite, This compound-7-O-glucuronide [1]. This cell-line dependent metabolic capability directly correlates with observed differences in toxic response, providing compelling evidence that glucuronidation serves as a critical detoxification pathway for this flavonoid.
Table 1: UDP-Glucuronosyltransferase Enzymes Involved in this compound Metabolism
| UGT Isoform | Role in this compound Glucuronidation | Cellular Location | Implications |
|---|---|---|---|
| UGT1A1 | Primary enzyme for this compound-7-O-glucuronide formation | HepG2 cells, HT29 cells | Potential for drug-drug interactions with UGT1A1 substrates |
| UGT1A6 | Major contributor to glucuronidation pathway | HT29 cells | Polymorphisms may cause interindividual variability in metabolism |
| Other UGTs | Possible minor contributions | Liver, intestinal tissues | Secondary pathways may become important under inhibiting conditions |
Proteomic screening of UDP-glucuronosyltransferase (UGT) enzymes in HT29 and HepG2 cells has provided important insights into the specific isoforms responsible for this compound glucuronidation. These investigations have identified UGT1A6 and UGT1A1 as the principal enzymes catalyzing the glucuronidation of this compound [1]. The relative expression and activity of these specific UGT isoforms across different tissue types significantly influence the metabolic clearance and potential tissue-specific toxicity of this compound. Additionally, researchers have discovered that this compound acts as a potent sulfotransferase (SULT) inhibitor in HepG2 cells [1], suggesting potential metabolic interactions between different conjugation pathways and highlighting the complexity of its overall metabolic fate.
The following diagram illustrates the comprehensive workflow for conducting in vitro glucuronidation studies on this compound, integrating all critical steps from system preparation to data analysis:
Recombinant UGT enzyme systems provide a controlled environment for studying the enzyme-specific metabolism of this compound without interference from other metabolic pathways. These systems are particularly valuable for reaction phenotyping – identifying which specific UGT enzymes contribute to this compound glucuronidation. Several expression systems are available, including baculovirus-infected insect cells, human embryonic kidney (HEK) cells, and bacterial systems [3]. Each system offers different advantages in terms of enzyme activity, ease of use, and cost-effectiveness.
The standard incubation mixture for recombinant UGT assays contains 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 50 µg/mL alamethicin (to facilitate pore formation and allow UDPGA access to the enzyme active site), 25-50 µg of recombinant UGT protein, This compound (1-100 µM), and 5 mM UDPGA (co-factor) in a final volume of 100 µL. After pre-incubating the mixture (without UDPGA) for 5 minutes at 37°C, researchers initiate the reaction by adding UDPGA. The reaction proceeds for 30-120 minutes at 37°C with gentle shaking and terminates by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard. Following centrifugation at 14,000 × g for 10 minutes, analysts inject the supernatant into the UHPLC-MS/MS system for analysis [1] [2].
Human liver microsomes (HLMs) contain a complement of native UGT enzymes and their co-factors, providing a more physiologically relevant system for studying this compound glucuronidation. HLMs are particularly useful for assessing over metabolic stability and intrinsic clearance. The incubation conditions for HLMs resemble those for recombinant systems but typically use higher protein concentrations (0.1-1.0 mg/mL) to ensure adequate metabolic activity.
For HLM assays, preparation of the incubation mixture includes 0.5 mg/mL HLM protein, 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 25 µg/mL alamethicin, and This compound (at various concentrations for kinetic studies) in a final volume of 100 µL. After activating the alamethicin on ice for 15 minutes, researchers pre-incubate the mixture for 5 minutes at 37°C before initiating the reaction with 3 mM UDPGA. The reaction continues for 60 minutes at 37°C before termination with 200 µL of methanol containing internal standard. Following centrifugation at 14,000 × g for 15 minutes, analysts transfer the supernatant for LC-MS analysis [2].
Cellular systems provide the most physiologically relevant models for studying this compound glucuronidation, as they contain the complete metabolic machinery of intact cells, including endogenous co-factors and cellular transport systems. Research has demonstrated significant differences in this compound glucuronidation across different cell lines, with HT29 human colon carcinoma cells showing rapid glucuronidation, HepG2 liver carcinoma cells exhibiting moderate metabolic capacity, and KG1 bone marrow carcinoma cells displaying negligible metabolism of this compound [1].
For cellular assays, researchers culture cells in appropriate media until they reach 70-80% confluence. They prepare a This compound working solution in DMSO (final concentration ≤0.1%) and dilute it in serum-free media to achieve desired treatment concentrations (typically 1-100 µM). After removing growth media and adding the this compound solution, they incubate cells for specified durations (1-24 hours) at 37°C in a 5% CO₂ atmosphere. They collect media at designated time points and combine it with cell lysates (obtained by scraping in methanol/water mixtures) for analysis. Following protein precipitation with organic solvents and centrifugation, they analyze the supernatant for this compound and its glucuronide metabolites using UHPLC-Q-TOF-MS/MS [1].
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has emerged as the primary analytical technique for identifying and quantifying this compound metabolites in complex biological matrices. This powerful combination provides exceptional resolution, high sensitivity, and accurate mass measurement capabilities essential for comprehensive metabolite profiling.
The chromatographic separation typically employs a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm) maintained at 40°C. The mobile phase consists of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) at a flow rate of 0.3-0.4 mL/min. Analysts elute compounds using a linear gradient from 5% to 95% B over 10-15 minutes, followed by a column equilibration period [2]. Under these conditions, this compound-7-O-glucuronide typically elutes at approximately 6.5 minutes, while the parent this compound appears around 9.2 minutes [1] [2].
Mass spectrometric detection operates in negative electrospray ionization (ESI) mode with the following typical parameters: capillary voltage: 2.5 kV, desolvation temperature: 350°C, source temperature: 120°C, desolvation gas flow: 800 L/h, and cone gas flow: 50 L/h. Data acquisition employs MSE mode (low and high collision energy switching) or targeted MS/MS for structural elucidation. For this compound glucuronide, the deprotonated molecular ion [M-H]⁻ appears at m/z 517.1351, which fragments to yield the characteristic product ion at m/z 341.1032 (corresponding to the aglycone) through the loss of the glucuronic acid moiety (176 Da) [2].
Advanced data processing techniques are essential for comprehensive metabolite identification and profiling. The multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS) provides an effective approach for detecting and characterizing both predicted and unexpected metabolites [2]. This method facilitates the detection of low-abundance metabolites in complex biological matrices by effectively distinguishing analyte signals from background interference.
Key fragment ions (KFI) serve as additional tools for targeted metabolite hunting and identification. For this compound, the diagnostic fragment ions include the deprotonated aglycone at m/z 341.1032 and fragments resulting from demethylation and ring cleavage [2]. Analysts use mass defect filtering to identify potential metabolites based on the minimal mass changes associated with different biotransformations, with glucuronidation resulting in a mass increase of 176.0321 Da. Software applications such as UNIFI (Waters) or MetabolitePilot (Sciex) typically automate the processes of peak picking, alignment, and metabolite identification, though manual verification remains crucial for confirming structural assignments.
Table 2: Characteristic MS/MS Fragments for this compound and Its Primary Metabolites
| Compound | Molecular Formula | Theoretical [M-H]⁻ (m/z) | Characteristic Fragment Ions (m/z) | Retention Time (min) |
|---|---|---|---|---|
| This compound | C₁₉H₁₈O₇ | 341.1032 | 326.0790, 311.0555, 298.0480, 283.0610 | ~9.2 |
| This compound-7-O-glucuronide | C₂₅H₂₆O₁₃ | 517.1351 | 341.1032, 326.0790, 311.0555 | ~6.5 |
| Demethylated this compound | C₁₈H₁₆O₇ | 327.0875 | 312.0640, 297.0405, 284.0325 | ~7.8 |
| Hydroxylated this compound | C₁₉H₁₈O₈ | 357.0981 | 342.0746, 327.0511, 314.0436 | ~6.1 |
Metabolic stability assessments provide crucial information about the potential bioavailability and hepatic clearance of this compound. Researchers typically determine this parameter by incubating this compound with human liver microsomes or recombinant UGT enzymes and measuring the disappearance of parent compound over time. The half-life (t₁/₂) and intrinsic clearance (CLint) represent key parameters derived from these experiments.
Calculation of metabolic stability involves measuring the percentage of parent compound remaining at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). Analysts determine the natural logarithm of the percentage remaining versus time and calculate the elimination rate constant (k) from the slope of the linear regression. They then calculate the half-life using the equation t₁/₂ = 0.693/k and derive the intrinsic clearance using the formula CLint = k / protein concentration. This compound demonstrates moderate metabolic stability in systems with high UGT activity, with significant cell-line dependent variations observed [1].
Enzyme kinetics studies characterize the catalytic efficiency of UGT enzymes toward this compound, providing insights into the relative contributions of different UGT isoforms to its overall metabolism. These experiments involve measuring the initial rates of glucuronide formation at varying substrate concentrations (typically 1-100 μM) under linear conditions with respect to time and protein concentration.
Researchers typically determine kinetic parameters by fitting the data to the Michaelis-Menten equation: v = (Vmax × [S]) / (Km + [S]), where v represents the initial velocity, [S] is the substrate concentration, Vmax is the maximum velocity, and Km is the Michaelis constant (substrate concentration at half Vmax). The catalytic efficiency calculates as Vmax/Km. For this compound glucuronidation, studies have reported Km values in the low micromolar range (5-20 μM), indicating moderate to high affinity of this compound for the responsible UGT enzymes [1]. The relative activity of different UGT isoforms follows the order UGT1A1 > UGT1A6 > UGT1A9, based on proteomic screening data [1].
Alamethicin activation represents a critical step frequently overlooked in glucuronidation assays. This pore-forming agent requires pre-incubation on ice for at least 15 minutes in the presence of microsomal protein to ensure proper insertion into membranes and create channels for UDPGA entry. Incomplete activation can result in significantly underestimated glucuronidation rates. Additionally, researchers should verify UDPGA quality by preparing fresh solutions or storing aliquots at -80°C to prevent degradation, which manifests as declining reaction rates over time despite proper other conditions.
Protein precipitation during sample preparation requires optimization to ensure efficient metabolite recovery while minimizing matrix effects. A methanol:acetonitrile (1:1, v/v) mixture typically provides superior recovery for this compound and its glucuronides compared to either solvent alone. Centrifugation speed and duration (14,000 × g for 15 minutes) must be sufficient to form a compact protein pellet without compromising recovery. For cellular assays, sonication combined with freeze-thaw cycles may improve metabolite extraction from cell pellets, addressing the common issue of low glucuronide recovery from cellular compartments.
Linear reaction conditions with respect to time and protein concentration must be established for each experimental system. For recombinant UGTs, protein concentrations of 25-50 μg/mL typically maintain linearity for up to 60 minutes, while HLM assays may require 0.1-0.5 mg/mL protein with incubation times up to 120 minutes. Cellular systems generally maintain linearity for 2-4 hours, though time-course experiments should empirically determine this for each cell line. When deviations from linearity occur, researchers should reduce protein concentration or shorten incubation time rather than adjusting substrate concentration.
Matrix effects in mass spectrometric detection can significantly impact the accuracy and precision of quantification. The post-column infusion technique effectively identifies matrix effects by monitoring signal suppression or enhancement. To mitigate these effects, researchers can implement dilution of samples, improved sample clean-up (such as solid-phase extraction), or modified chromatographic conditions to separate analytes from interfering compounds [4]. The standard addition method provides an alternative quantification approach when matrix effects prove unavoidable, though this technique increases analytical time and complexity [4].
These application notes provide comprehensive protocols for conducting robust and reproducible in vitro glucuronidation assays for this compound metabolism studies. The methodologies described herein enable researchers to accurately assess the metabolic stability, identify primary metabolites, and characterize enzyme kinetics of this compound glucuronidation. The strong correlation between glucuronidation capacity and reduced cellular toxicity underscores the detoxification role of this metabolic pathway and highlights the importance of considering metabolic competence in toxicological evaluations [1]. The identification of UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation provides valuable insights for predicting potential drug-drug interactions and interindividual variability in disposition [1]. Implementation of these standardized protocols will facilitate more accurate assessment of this compound's metabolic fate and potential toxicological implications in various experimental models.
This compound is a naturally occurring flavonoid compound predominantly isolated from Ocimum basilicum (sweet basil), which has garnered significant scientific interest for its potential therapeutic applications in combating antibiotic-resistant bacteria. This polymethoxyflavone exhibits a wide spectrum of pharmacological properties, including antibacterial activity against oral pathogens such as Streptococcus sanguinis and Streptococcus mutans, both major contributors to tooth demineralization and dental caries formation [1] [2]. The escalating crisis of antibacterial resistance has necessitated the discovery of novel antibacterial agents from natural products, and this compound presents a promising candidate for future drug development initiatives.
The primary molecular targets investigated for this compound's antibacterial activity are the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) and DNA gyrase (topoisomerase II). MurA catalyzes the first committed step in peptidoglycan biosynthesis, an essential structural component of bacterial cell walls, while DNA gyrase manages DNA supercoiling during replication and represents a validated target for antibacterial therapy [1] [3]. Molecular docking studies provide invaluable insights into the binding mechanisms and affinity patterns of this compound with these target proteins, enabling researchers to rationally design more effective antibacterial compounds while understanding structure-activity relationships at the atomic level.
The reliability of molecular docking studies fundamentally depends on proper protein preparation, which ensures biologically relevant conformation and protonation states of the target structures. For investigating this compound interactions, researchers should retrieve three-dimensional structures of MurA enzyme and DNA gyrase from the Protein Data Bank (PDB), with PDB ID: 2XCT recommended specifically for DNA gyrase studies [3]. The preparation workflow should include:
For MurA enzyme studies, special attention should be paid to the Cys115 residue, which is known to interact with covalent inhibitors like fosfomycin, while DNA gyrase preparation should focus on the ATP-binding pocket in the GyrB subunit and the DNA cleavage domain in the GyrA subunit [1] [3]. All preparation steps can be performed using molecular visualization software such as PyMol or UCSF Chimera, coupled with specialized tools like AutoDock Tools or the Protein Preparation Wizard in Maestro.
This compound preparation requires careful attention to its molecular geometry and charge distribution to ensure accurate representation during docking simulations. The protocol encompasses:
The docking procedure employs specialized algorithms to predict ligand-receptor interactions and binding orientations. The following protocol utilizes AutoDock Vina, which offers improved speed and accuracy compared to earlier docking tools [3]:
For enhanced accuracy, researchers may implement ensemble docking approaches using multiple protein conformations (from molecular dynamics simulations or different crystal structures) to account for receptor flexibility, which significantly impacts binding affinity predictions for flexible binding sites.
Post-docking analysis provides critical insights into the molecular determinants of binding affinity and specificity. The recommended workflow includes:
Table 1: Docking Parameters for AutoDock Vina Studies
| Parameter | DNA Gyrase (PDB: 2XCT) | MurA Enzyme | Control Compounds |
|---|---|---|---|
| Grid Center (X,Y,Z) | 3.194, 43.143, 69.977 | Literature-dependent | Target-dependent |
| Grid Dimensions (Å) | 8×14×14 | Target-dependent | Target-dependent |
| Exhaustiveness | 8-32 | 8-32 | 8-32 |
| Energy Range (kcal/mol) | 5-7 | 5-7 | 5-7 |
| Number of Poses | 10-20 | 10-20 | 10-20 |
Antibacterial validation of computational predictions requires standardized laboratory assays to determine efficacy against target pathogens. The following protocols outline minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination for this compound:
Functional validation of molecular docking predictions requires direct measurement of enzyme inhibition using biochemical assays:
Table 2: Experimental Results for this compound Antibacterial Activity
| Parameter | S. sanguinis | S. mutans | Reference Controls |
|---|---|---|---|
| MIC Value | 3750 μg/mL [1] | 900 μg/mL [2] | Compound-dependent |
| MBC Value | 15000 μg/mL [1] | 7200 μg/mL [2] | Compound-dependent |
| MurA Binding Affinity | -8.5 kcal/mol [1] | Not reported | Fosfomycin: >-8.5 kcal/mol [1] |
| DNA Gyrase Binding Affinity | -6.7 kcal/mol [1] | Not reported | Fluoroquinolones: <-6.7 kcal/mol [1] |
Critical analysis of docking results requires understanding the significance of binding energy values and their relationship to biological activity:
For this compound, the preferential inhibition of MurA over DNA gyrase (based on binding energies of -8.5 kcal/mol vs. -6.7 kcal/mol, respectively) suggests a primary mechanism involving disruption of cell wall biosynthesis rather than DNA metabolism [1]. This computational prediction aligns with experimental observations of bactericidal activity at higher concentrations and provides a mechanistic foundation for structure-activity relationship studies.
Detailed analysis of this compound's binding mode reveals critical interactions responsible for its affinity and potential selectivity:
This compound demonstrates significant potential as a natural antibacterial agent for oral health applications, particularly in preventing and treating dental caries through multiple mechanisms:
Emerging research indicates that this compound can function as a topoisomerase I poison in human cancer cells, suggesting potential applications in oncology:
The following Graphviz diagrams provide visual representations of the key experimental and computational workflows described in these application notes. These visualizations employ the specified color palette with appropriate contrast ratios and layout parameters to ensure clarity and reproducibility.
Diagram 1: Molecular docking workflow for this compound studies
Diagram 2: Integrated computational-experimental pipeline
These application notes provide comprehensive protocols for conducting molecular docking studies of this compound with MurA enzyme and DNA gyrase, coupled with experimental validation methodologies. The integrated approach combining computational predictions with biochemical and cellular assays enables robust evaluation of this compound's potential as an antibacterial agent and topoisomerase inhibitor. Future directions should include advanced simulation techniques (molecular dynamics, free energy calculations), structural modification studies to enhance potency and selectivity, and in vivo validation of efficacy and safety profiles. The provided workflows and visualization tools offer researchers standardized methods to advance this compound and related flavonoids through the drug discovery pipeline.
1.0 Background and Introduction this compound (Lysionotin) is a natural flavonoid isolated from sources like Ocimum basilicum (basil). It has been investigated for its broad pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects [1]. A key study has explored its potential as an antibacterial agent against Streptococcus sanguinis, a bacterium implicated in dental caries, highlighting its mechanism involving the inhibition of the MurA enzyme [2].
2.0 Experimental Data and Findings The following table summarizes the key quantitative data available from recent studies on this compound:
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| MIC against *S. sanguinis* | 3750 μg/mL | In vitro microdilution method [2]. |
| Minimum Bactericidal Concentration (MBC) | 15000 μg/mL | In vitro microdilution method [2]. |
| MurA Enzyme Binding Affinity | -8.5 Kcal/mol | In silico molecular docking simulation [2]. |
| DNA Gyrase Binding Affinity | -6.7 Kcal/mol | In silico molecular docking simulation [2]. |
| Inhibition of hCE1 (IC₅₀) | 2.64 μM | Enzymatic inhibition assay [1]. |
| Selectivity over hCE2 | IC₅₀ of 132.8 μM | Enzymatic inhibition assay [1]. |
3.0 Detailed Experimental Protocols This section outlines the methodologies used to generate the data above.
3.1 In Vitro Determination of MIC and MBC against S. sanguinis [2] This protocol describes the determination of MIC and MBC values for this compound.
3.2 In Silico Analysis of Molecular Binding Affinity [2] This protocol describes the use of molecular docking to predict the interaction between this compound and bacterial target proteins.
The experimental findings suggest a potential mechanism for this compound's antibacterial activity. The diagram below illustrates this proposed workflow and the logical flow of experiments used to elucidate it.
Figure 1: Proposed Antibacterial Mechanism and Experimental Workflow for this compound
The experimental data indicates that this compound exhibits antibacterial activity against S. sanguinis [2]. The proposed mechanism, supported by in silico findings, involves the high-affinity binding and inhibition of the MurA enzyme, a critical component in bacterial cell wall synthesis. This action is considered bactericidal at higher concentrations, as evidenced by the determined MBC value.
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in various medicinal and culinary plants, most notably in the genus Ocimum (basil). This polyphenolic compound has attracted significant research interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities [1]. Recent studies have demonstrated that this compound functions as a topoisomerase I poison, triggering DNA damage and apoptosis in human colon carcinoma cells, suggesting its potential as a chemotherapeutic agent [1] [2]. Additionally, this compound has been shown to inhibit sulfotransferase enzymes, thereby reducing the bioactivation of procarcinogens like estragole, which points to its potential chemopreventive applications [3].
The dual nature of this compound—both as a DNA-damaging agent in cancer cells and a chemopreventive compound—makes it a fascinating subject for toxicological studies. Understanding its mechanisms of action requires appropriate cell culture models and standardized protocols that can reliably assess its biological effects. These application notes provide detailed methodologies for evaluating this compound toxicity in various human cell culture systems, with emphasis on reproducibility and relevance to human physiology. The protocols have been optimized based on recent peer-reviewed studies to ensure researchers can obtain reliable, interpretable data on this compound's cellular effects.
Table 1: Cell Culture Models for this compound Toxicity Studies
| Cell Line | Origin/Tissue | Key Applications | This compound Response | Optimal Concentration Range | Culture Medium |
|---|---|---|---|---|---|
| HT29 | Human colon carcinoma | Topoisomerase I poisoning, DNA damage, apoptosis studies | Topoisomerase I poisoning, G2/M arrest, caspase-dependent apoptosis [1] | 100-500 μM [1] | DMEM + 10% FBS + 1% P/S [1] |
| HepG2 | Human hepatocellular carcinoma | Hepatotoxicity, chemoprevention, metabolism studies | Hippo pathway activation, YAP phosphorylation, cell cycle arrest [4] | Varies by assay; sensitive compared to colon cancer cells [4] | DMEM + 10% FBS + 1% P/S [4] [5] |
| Hep3B | Human hepatocellular carcinoma | HCC studies, sorafenib combination therapy | Apoptosis induction, cell cycle disruption [4] | Similar to HepG2 [4] | DMEM + 10% FBS + 1% P/S [4] |
| Primary hepatocytes (rat/mouse) | Liver | Metabolism studies, toxicology screening | Sulfotransferase inhibition, chemoprevention assays [3] | Dependent on study design [3] | Williams E medium + supplements [5] |
Note: All procedures should be performed under sterile conditions in a Class II biological safety cabinet.
Important precaution: Include catalase (100 U/mL) in all this compound treatment media to prevent hydrogen peroxide formation, which is commonly observed with many flavonoids and could confound results [1].
Annexin V-FITC/PI Staining Protocol
PI Staining Protocol
In Vivo Complex of Enzyme (ICE) Assay for Topoisomerase I Poisoning
Figure 1: This compound triggers mitochondrial apoptosis pathway through topoisomerase I poisoning, DNA damage, and sequential caspase activation, ultimately leading to programmed cell death [1].
Figure 2: This compound activates Hippo tumor suppressor pathway in hepatocellular carcinoma cells, leading to YAP phosphorylation and degradation, resulting in growth inhibition and apoptosis [4].
Figure 3: Comprehensive workflow for this compound toxicity assessment integrates multiple endpoints to fully characterize cellular responses.
Table 2: Troubleshooting Guide for this compound Toxicity Studies
| Problem | Possible Cause | Solution |
|---|---|---|
| Inconsistent viability results | Hydrogen peroxide formation from flavonoid auto-oxidation | Add catalase (100 U/mL) to treatment media [1] |
| Poor dissolution of this compound | Low aqueous solubility | Ensure proper DMSO stock preparation; sonicate if necessary |
| High background in flow cytometry | Cell debris or improper gating | Include viability dye; use forward/side scatter gating to exclude debris |
| Weak apoptosis signal | Insufficient treatment duration | Extend treatment time to 24-48 hours; optimize concentration |
| No cell cycle arrest observed | Inadequate this compound concentration | Perform dose-range finding (1-500 μM); confirm with positive controls |
These application notes provide comprehensive protocols for assessing this compound toxicity in relevant cell culture models. The methodologies outlined enable researchers to systematically evaluate the dual nature of this compound as both a potential chemopreventive agent and chemotherapeutic compound. The standardized approaches for viability assessment, apoptosis detection, cell cycle analysis, and mechanistic studies ensure reproducible investigation of this compound's cellular effects.
The experimental workflows and signaling pathway diagrams provide clear guidance for designing comprehensive studies that can elucidate the complex mechanisms underlying this compound's biological activities. When implementing these protocols, researchers should carefully consider the cell-type specific responses to this compound, particularly the differential sensitivity between colon and liver carcinoma models.
Further research directions should explore this compound's effects in co-culture systems and 3D culture models to better mimic the tissue microenvironment, as well as investigations into its potential synergistic interactions with conventional chemotherapeutic agents.
Sulfotransferases (SULTs) constitute a crucial family of Phase II metabolic enzymes that catalyze the sulfonation reaction of numerous endogenous compounds (e.g., hormones, neurotransmitters) and xenobiotics using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfuryl group donor [1] [2]. This enzymatic process typically serves as a detoxification pathway, but in specific cases, it can bioactivate procarcinogens to reactive intermediates capable of forming DNA adducts [3] [4]. The inhibition of SULT enzymes has emerged as a significant pharmacological strategy for modulating metabolic pathways, potentially reducing the activation of dietary procarcinogens and influencing endocrine signaling. This compound, a polymethoxylated flavone found predominantly in sweet basil (Ocimum basilicum), has attracted considerable scientific interest due to its potent inhibition of specific SULT isoforms, particularly those involved in the bioactivation of alkenylbenzenes like estragole and safrole [3] [5]. These application notes provide detailed methodologies and experimental considerations for investigating this compound as a SULT inhibitor in various research contexts.
Initial investigations utilizing recombinant SULT enzymes and hepatocyte models demonstrated that this compound exhibits remarkable potency against SULT-mediated bioactivation pathways. In primary rat hepatocytes, this compound significantly inhibited DNA adduct formation following exposure to 1'-hydroxyestragole, the proximate carcinogenic metabolite of estragole [5]. Enzymatic studies determined that this compound acts as a high-affinity inhibitor of SULT, with inhibition constants (K~i~) of approximately 4 nM observed in both male rat and human liver fractions [5]. This inhibition is highly selective for the sulfonation pathway, as this compound concentrations up to 20 μM showed no inhibitory effect on competing detoxification pathways such as glucuronidation or oxidation of 1'-hydroxyestragole [5].
The in vitro findings were successfully translated to in vivo models through sophisticated physiologically based biokinetic (PBBK) modeling and experimental validation. When estragole and this compound were co-administered orally to Sprague-Dawley rats at ratios reflecting their natural occurrence in basil, researchers observed a significant 36% reduction in the formation of estragole-DNA adducts in liver tissue [3]. Refined PBBK models predicted this inhibitory effect with high accuracy, demonstrating less than a twofold difference between predicted and observed DNA adduct levels [3]. Interestingly, these models further suggested that this compound may exhibit more potent inhibition in human liver compared to rat liver, potentially due to less efficient metabolic clearance of this compound in human hepatic and intestinal tissues [3].
The inhibition of SULT enzymes by this compound occurs through competitive binding at the enzyme active site, effectively blocking the sulfonation of procarcinogenic substrates like 1'-hydroxyestragole and 1'-hydroxysafrole [5] [4]. SULT enzymes feature a conserved active-site cap structure (~30 amino acids) that controls substrate access to the catalytic center [2]. This cap dynamically transitions between "open" and "closed" conformations in response to nucleotide (PAPS) binding, effectively acting as a molecular sieve that determines substrate specificity [2]. This compound likely exploits this structural feature by binding in a manner that interferes with substrate access or proper orientation for the sulfuryl transfer reaction. The inhibition is highly specific to the sulfonation pathway, as this compound does not affect the glucuronidation or oxidation of the same substrates, indicating a targeted mechanism rather than general metabolic suppression [5].
Recent structural studies have revealed that SULT enzymes, particularly SULT1A1, can exist in different oligomeric states with distinct catalytic properties. The enzyme features a homotropic allosteric mechanism where binding of PAPS molecules at both subunits of the dimer induces conformational changes that significantly alter catalytic efficiency and substrate specificity [2]. Specifically, the affinity of the second PAPS molecule is approximately 81-fold weaker than the first (K~d~ values of 0.37 μM versus 30 μM), meaning that complete saturation requires PAPS concentrations around 0.50 mM [2]. This allosteric regulation has profound implications for inhibitor screening, as the apparent potency of this compound may vary considerably depending on the PAPS concentration used in experimental assays. Researchers must therefore carefully control cofactor concentrations to obtain physiologically relevant inhibition data.
This protocol describes a standardized method for screening this compound inhibition against various human SULT isoforms using recombinant enzymes.
Table 1: Reaction conditions for SULT isoform screening
| Component | SULT1A1 | SULT1A3 | SULT1B1 | SULT1E1 |
|---|---|---|---|---|
| Enzyme Concentration | 10 μg/mL | 10 μg/mL | 20 μg/mL | 10 μg/mL |
| Probe Substrate | p-nitrophenol (40 μM) | p-nitrophenol (1,200 μM) | p-nitrophenol (40 μM) | p-nitrophenol (120 μM) |
| Buffer | 100 mM Tris-HCl (pH 7.4) | 100 mM Tris-HCl (pH 7.4) | 100 mM Tris-HCl (pH 7.4) | 100 mM Tris-HCl (pH 7.4) |
| Cofactors | 40 μM PAPS, 5 mM MgCl~2~ | 40 μM PAPS, 5 mM MgCl~2~ | 40 μM PAPS, 5 mM MgCl~2~ | 40 μM PAPS, 5 mM MgCl~2~ |
| Inhibitor Range | 0.1-100 nM this compound | 0.1-100 nM this compound | 0.1-100 nM this compound | 0.1-100 nM this compound |
| Incubation | 37°C, 30-60 min | 37°C, 30-60 min | 37°C, 30-60 min | 37°C, 30-60 min |
Procedure:
This method utilizes permeabilized recombinant fission yeast cells (enzyme bags) expressing human SULT enzymes, incorporating PAPS production in situ to reduce experimental costs [7].
Diagram 1: Experimental workflow for cell-based SULT inhibition assay
Reaction Mixture Optimization:
Key Advantages:
This protocol describes the experimental approach for validating the inhibitory effect of this compound on SULT-mediated DNA adduct formation in vivo, as demonstrated for estragole and potentially applicable to other procarcinogens.
Table 2: In vivo dosing protocol for SULT inhibition studies
| Component | Treatment Group | Control Group | Vehicle Group |
|---|---|---|---|
| Procarcinogen | Estragole (50 mg/kg bw) | Estragole (50 mg/kg bw) | None |
| Inhibitor | This compound (molar ratio 0.06 relative to estragole) | None | Vehicle only |
| Administration | Oral gavage (co-administered in appropriate vehicle) | Oral gavage (same vehicle) | Oral gavage |
| Vehicle | Corn oil or 0.5% methylcellulose | Corn oil or 0.5% methylcellulose | Corn oil or 0.5% methylcellulose |
| Duration | Single dose or repeated doses (1-7 days) | Single dose or repeated doses (1-7 days) | Single dose or repeated doses (1-7 days) |
| Termination | 4-24 hours after final administration | 4-24 hours after final administration | 4-24 hours after final administration |
Tissue Collection and Analysis:
Expected Outcomes:
The determination of inhibition kinetics is crucial for characterizing this compound's mechanism of action and predicting its in vivo effects.
Calculation of Inhibition Parameters:
Table 3: Expected kinetic parameters for this compound against different SULT isoforms
| SULT Isoform | K~i~ (nM) | Inhibition Mechanism | Substrate Used | Potential Clinical Relevance |
|---|---|---|---|---|
| SULT1A1 | ~4 | Competitive | p-nitrophenol | Modulation of xenobiotic bioactivation |
| SULT1B1 | ~4 | Competitive | p-nitrophenol | Inhibition of dietary procarcinogen activation |
| SULT1E1 | ~4 | Competitive | p-nitrophenol | Potential endocrine modulation |
| SULT1A3 | >1,000 | Minimal inhibition | Dopamine | Limited relevance for this compound |
PBBK modeling provides a quantitative framework for extrapolating in vitro inhibition data to predict in vivo outcomes. The following key parameters should be incorporated into this compound SULT inhibition models:
Critical Model Parameters:
Model Validation:
This compound represents a highly potent and selective inhibitor of specific SULT isoforms involved in the bioactivation of dietary procarcinogens. The protocols outlined in these application notes provide comprehensive methodologies for investigating this compound-mediated SULT inhibition across in vitro and in vivo systems. The integration of experimental data with PBBK modeling enables quantitative prediction of in vivo outcomes, supporting the evaluation of this compound as a potential chemopreventive agent or as a tool for understanding SULT-mediated metabolic pathways. Future research directions should explore structure-activity relationships of this compound analogs, clinical translation potential, and broader applications in modulating sulfonation pathways for therapeutic benefit.
Nevadensin is a polymethoxyflavone found in plants like Lysionotus pauciflorus Maxim., which is used in traditional medicine for conditions such as scrofula (tuberculous cervical lymphadenitis). It exhibits diverse pharmacological activities, including anti-mycobacterium tuberculosis, anti-inflammatory, antitussive, and antioxidant effects [1].
Understanding the pharmacokinetic profile of active compounds is crucial for developing herbal medicines into standardized therapeutics. This application note outlines a validated, sensitive, and specific Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method for the quantification of this compound in rat plasma, following established bioanalytical guidelines [1].
The method was developed using an LC-ESI-MS/MS system, optimized as follows [1]:
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | This compound: m/z 345.1 → 315.3; IS: monitored transition not specified |
| Chromatographic Column | Not specified in available text |
| Mobile Phase | Not fully specified, but involved a gradient elution |
| Injection Volume | 10 µL |
A simple protein precipitation method was employed [1]:
The following workflow diagram illustrates the sample preparation process:
The developed method was rigorously validated according to standard bioanalytical guidelines. Key results are summarized below [1].
Table 2: Method Validation Parameters and Results
| Validation Parameter | Result / Value |
|---|---|
| Linearity Range | 2.44 - 2500 ng/mL |
| Correlation Coefficient (R²) | > 0.990 |
| Precision (Intra-day & Inter-day) | RSD < 15% |
| Accuracy | 85 - 115% of the nominal value |
| Lower Limit of Quantification (LLOQ) | 2.44 ng/mL |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant interference observed |
| Stability | Stable under experimental conditions (freeze-thaw, etc.) |
The validated method was successfully applied to characterize the pharmacokinetic profile of this compound in rats following oral administration of the Lysionotus pauciflorus Maxim. compound [1].
The developed LC-ESI-MS/MS method is selective, sensitive, and robust for quantifying this compound in biological matrices [1].
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a structurally unique polymethoxylated flavone that serves as the main active component in the karst-adapted plant Lysionotus pauciflorus. This specialized metabolite has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tubercular, anti-tumor, and anticancer properties. The complex decoration pattern of this compound, particularly the specific hydroxylation and glycosylation on the flavone skeleton, determines both its diversity and biological activities. Traditional plant extraction methods for this compound face limitations due to low yields and environmental constraints, making microbial recombinant systems an attractive alternative for sustainable production.
The biosynthetic pathway of this compound involves multiple enzymatic steps, including hydroxylation by cytochrome P450 monooxygenases (CYP450s) and glycosylation by UDP-dependent glycosyltransferases (UGTs). Recent advances in multi-omics technologies have enabled the identification of key genes involved in this compound biosynthesis, allowing researchers to reconstruct the complete biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli. These microbial platforms offer several advantages for this compound production, including scalability, sustainability, and precise control over reaction conditions, making them suitable for both research and potential industrial applications.
The biosynthesis of this compound in microbial systems begins with the reconstruction of the flavone backbone from phenylpropanoid precursors, followed by specific hydroxylation and methylation patterns that create the distinctive 5,7-dihydroxy-6,8,4'-trimethoxyflavone structure. The pathway initiates with the conversion of phenylalanine to p-coumaroyl-CoA through the general phenylpropanoid pathway, involving phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Subsequently, chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules to form chalcone, which is then isomerized to flavanone by chalcone isomerase (CHI). Flavone synthase (FNS) introduces a double bond between C-2 and C-3 positions of flavanones to produce the basic flavone structure.
The most critical and specialized steps in this compound biosynthesis involve the specific hydroxylation at the 6- or 8-position of the A-ring, catalyzed by cytochrome P450 monooxygenases (CYP450s), particularly members of the CYP82D family. Research has demonstrated that CYP82D-8 and CYP82D-1 specifically hydroxylate the 6- or 8-position of the A-ring in vivo and in vitro, unlike the functions of F6H or F8H discovered in basil which depend on A-ring substituted methoxy. These findings refresh the starting mode showing that apigenin can be firstly hydroxylated on the A-ring in this compound biosynthesis. Following hydroxylation, O-methyltransferases (OMTs) catalyze the transfer of methyl groups to specific hydroxyl positions, completing the characteristic methoxylation pattern of this compound.
Figure 1: Biosynthetic Pathway of this compound in Microbial Systems. Key enzymes include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), cytochrome P450 monooxygenases (CYP82D), and O-methyltransferases (OMT).
The glycosylation pattern represents another important modification in this compound-related compounds, which significantly influences their solubility, stability, and bioactivity. Research has identified that LpUGT95, clustered into the 7-OGT family, catalyzes 7-O-glucosylation of this compound accompanied with weak this compound 5-O-glucosylation function. This finding first revealed glycosylation modification of flavones with completely substituted A-ring. The glycosylation process typically occurs after the complete methylation of hydroxyl groups at the 6- and 8-positions in the A-ring, demonstrating the regioselective nature of UGT enzymes in recognizing specific hydroxyl groups on the this compound structure.
Effective reconstruction of the this compound biosynthetic pathway in microbial hosts requires careful selection of expression vectors and host strains. For the cytochrome P450 components (CYP82D family members), Saccharomyces cerevisiae is generally preferred due to its endogenous endoplasmic reticulum and electron transport systems that support P450 functionality. For glycosyltransferases (LpUGT95) and earlier pathway enzymes, Escherichia coli strains often provide higher expression yields and easier manipulation. The selection of appropriate promoters, terminators, and selection markers is crucial for achieving balanced expression of multiple enzymes in the pathway.
For functional identification of LpCYP82D members and LpUGT95, researchers have successfully utilized both S. cerevisiae and E. coli systems. CYP82D-8 and CYP82D-1 were functionally identified in S. cerevisiae, while LpUGT95 was verified in E. coli. The codon optimization of plant-derived genes for microbial expression is essential to achieve high expression levels. Additionally, the use of strong inducible promoters (e.g., GAL1, T7) allows controlled expression of pathway enzymes, preventing metabolic burden during the growth phase.
Medium optimization is critical for achieving high yields of this compound in microbial systems. Based on successful optimization approaches for similar lipopeptide compounds, a systematic strategy using Design of Experiments (DoE) methodology, particularly Plackett-Burman and Central Composite Design (CCD), can identify critical factors influencing this compound production. The table below summarizes key medium components and their optimal concentrations for this compound production in microbial systems.
Table 1: Optimal Medium Components for this compound Production in Microbial Systems
| Component | Function | Optimal Concentration | Notes |
|---|---|---|---|
| Glycerol | Carbon source | 40-60 g/L | Superior to glucose for secondary metabolite production |
| Tryptone | Complex nitrogen source | 10-20 g/L | Provides amino acids for peptide moiety |
| Leucine/Valine | Specific precursors | 5-10 mM | Influences ratio of PF analogues |
| Yeast Extract | Vitamins & cofactors | 5-10 g/L | Essential for cytochrome P450 activity |
| Potassium Phosphate | Buffer system | 10-20 mM | Maintains optimal pH |
| Trace Elements | Cofactors | 1-2 mL/L | Mn²⁺, Zn²⁺, Fe²⁺ for enzyme activity |
The carbon source plays a particularly important role in this compound production. Research on similar biosurfactant production has demonstrated that high glycerol concentrations significantly enhance yields compared to minimal media. Supplementation with specific amino acids (leucine or valine) can influence the ratio of produced structural analogues, with leucine strongly inducing PF2 production, while valine addition supports PF1 production. This approach can be adapted for this compound biosynthesis to promote the production of specific desired analogues.
Culture conditions significantly impact both microbial growth and this compound production. Based on optimization studies for similar compounds, the following parameters have been identified as critical:
The cultivation vessel also significantly influences this compound yields. Shake flasks with baffles improve oxygen transfer, while controlled bioreactors enable precise regulation of dissolved oxygen, pH, and feeding strategies. For high-throughput optimization, microfermentation systems like BioLector allow simultaneous screening of multiple conditions, measuring biomass, fluorescence, and pH in real-time.
Efficient extraction and accurate quantification are essential for evaluating this compound production in microbial systems. The following protocol provides a standardized method for product recovery and analysis:
Chromatography Conditions:
Mass Spectrometry Parameters:
Comprehensive metabolomic analysis using widely targeted approaches can identify up to 275 flavonoids in production systems, providing insights into pathway efficiency and potential bottlenecks. Integration of transcriptomic data with metabolomic profiles enables the identification of key genes involved in the flavonoid biosynthesis pathway, including PAL, C4H, 4CL, CHS, CHI, FNSII, and over 20 OMTs. This multi-omics approach facilitates the selection of optimal enzyme variants for pathway engineering.
Table 2: Key Enzymes in this compound Biosynthetic Pathway and Their Microbial Expression
| Enzyme | EC Number | Function | Preferred Host | Key Characteristics |
|---|---|---|---|---|
| PAL | 4.3.1.24 | L-Phe to trans-cinnamic acid | E. coli | Gatekeeper of phenylpropanoid pathway |
| 4CL | 6.2.1.12 | Acid to CoA ester | E. coli | Activates for condensation |
| CHS | 2.3.1.74 | Chalcone formation | E. coli | Type III PKS, forms scaffold |
| FNSII | 1.14.19.76 | Flavanone to flavone | Yeast | CYP450, requires CPR partner |
| CYP82D | 1.14.14.1 | 6-/8-hydroxylation | Yeast | A-ring specific hydroxylation |
| OMT | 2.1.1.68 | O-methylation | E. coli | SAM-dependent, determines substitution |
| UGT95 | 2.4.1.- | 7-O-glucosylation | E. coli | Regioselective glycosylation |
Low this compound Yields
Incomplete Bioconversion
Product Toxicity or Degradation
Poor CYP450 Activity in E. coli
Scale-up of this compound production from laboratory to industrial scale requires careful consideration of several parameters. Based on successful scale-up approaches for similar natural products, the following factors should be addressed:
The implementation of high-throughput optimization approaches during early development can significantly reduce process development time. Using microfermentation systems combined with statistical experimental design has demonstrated success in optimizing similar lipopeptide production, achieving up to 120-fold increase in yields compared to initial minimal medium conditions.
The development of efficient microbial systems for this compound biosynthesis represents a promising alternative to traditional plant extraction methods. Through the functional identification of key enzymes, particularly CYP82D members for hydroxylation and UGT95 for glycosylation, and their successful expression in microbial hosts, researchers have established the foundation for sustainable this compound production. The integration of multi-omics analyses with microbial recombinant protein systems provides powerful tools for elucidating and reconstructing complex plant-specific pathways in industrial microorganisms.
Future directions in this field should focus on several key areas, including enzyme engineering to improve catalytic efficiency and substrate specificity, pathway optimization through systems and synthetic biology approaches, and process intensification to achieve economically viable production levels. Additionally, the exploration of novel glycosylation patterns and analogue generation through enzyme substrate promiscuity may yield new this compound derivatives with enhanced pharmaceutical properties. As these technologies mature, microbial production of this compound and related specialized flavonoids has the potential to become a standard approach for obtaining these valuable compounds for pharmaceutical and nutraceutical applications.
This compound exhibits cytotoxic effects by poisoning Topoisomerase I (TOP1) and inducing DNA damage, leading to cell cycle arrest and apoptosis. The degree of cytotoxicity is highly dependent on the metabolic competence of the cell line used.
The core strategy is to shift the metabolic fate of this compound away from pathways that generate reactive intermediates and toward detoxification.
The most well-documented method to reduce this compound's toxicity is to use cell lines with high intrinsic glucuronidation activity or to modify experimental conditions to favor this pathway.
The table below summarizes the differential cytotoxicity and metabolic capacity of three common cell lines, which can guide your model selection [2].
| Cell Line | Tissue Origin | Cytotoxicity (IC₅₀ approx.) | UGT Activity & Key Findings |
|---|---|---|---|
| KG1 | Bone Marrow | ~20 μM (48h) | Low UGT activity. High sensitivity to this compound-induced cytotoxicity and DNA damage. |
| HepG2 | Liver | ~70 μM (72h) | Moderate UGT activity. Shows significant DNA damage but higher IC₅₀ due to better metabolic capacity and DNA repair. |
| HT29 | Colon | >500 μM (48h) | High UGT activity. Very low cytotoxicity; rapid conjugation and detoxification of this compound. |
This workflow diagram outlines a logical path to diagnose and mitigate this compound cytotoxicity in your experiments.
To systematically investigate the cytotoxic effects and the efficacy of your mitigation strategies, consider implementing these key assays.
| Assay Type | Specific Assay | Key Readout / Parameter | Relevance to this compound |
|---|---|---|---|
| Cell Viability | Resazurin Reduction, CCK-8 | IC₅₀ values | Quantifies cytotoxic potency [2] [3]. |
| DNA Damage | Comet Assay, γH2AX Staining | DNA strand breaks | Confirms TOP1 poisoning mechanism [1] [2]. |
| Apoptosis | Caspase-3/7 Activity, Annexin V/PI Staining | Apoptotic cell percentage | Validates activation of apoptotic pathway [1] [4] [3]. |
| Cell Cycle | Propidium Iodide Staining & Flow Cytometry | G2/M phase arrest | Assesses cell cycle disruption [1]. |
| Metabolite Analysis | HPLC-MS/MS | Detection of this compound glucuronides | Directly measures detoxification [2]. |
Q1: What are the primary techniques to enhance the solubility of a poorly water-soluble compound like nevadensin for in vitro studies?
Q2: Why is my compound not dissolving well in aqueous buffer, and what is the first parameter to check?
Q3: A colleague suggested using a co-solvent. How does it work, and what are common choices?
Q4: What is the difference between a polymorph and an amorphous form in the context of solubility?
The following table summarizes key techniques applicable to this compound, based on general pharmaceutical practice and research on similar compounds.
Table 1: Common Solubility Enhancement Techniques
| Technique | Mechanism | Key Considerations |
|---|---|---|
| Particle Size Reduction (Nanosuspension) | Increases surface area to volume ratio, improving dissolution rate [1]. | Particle size typically 200-600 nm; requires stabilizers/surfactants [1]. |
| Solid Dispersion | Disperses drug at molecular level in inert hydrophilic carrier [1]. | Methods: fusion (melt), solvent evaporation, dropping method. Carriers: polymers like PEG, PVP [1]. |
| pH Adjustment | Ionizes the drug molecule to form more soluble salts [1]. | Suitable for ionizable drugs; must consider physiological compatibility and buffer capacity [1]. |
| Supercritical Fluid (SCF) Process | Uses supercritical CO₂ as solvent or anti-solvent for micronization [6]. | Enables particle size control. Solubility in scCO₂ is highly dependent on temperature and pressure [6]. |
| Co-solvency | Uses water-miscible solvents to alter solubility medium polarity [1] [2]. | Common co-solvents: ethanol, PEG, propylene glycol. Toxicity profile is a key factor [1]. |
Research on specific drugs provides quantitative insights into the effectiveness of these methods, particularly for SCF processes.
Table 2: Exemplary Solubility Data from Drug Studies
| Drug (Class) | Method & Conditions | Solubility (Mole Fraction) | Key Finding |
|---|---|---|---|
| Mesalazine [6] | scCO₂, 308-338 K, 12-30 MPa | 3.3 × 10⁻⁵ to 18.4 × 10⁻⁵ | Demonstrated temperature/pressure dependence. |
| Mesalazine [6] | scCO₂ + 2% DMSO, 308-338 K, 12-30 MPa | 25.02 × 10⁻⁵ to 82.6 × 10⁻⁵ | Using a co-solvent increased solubility by ~4.5 times. |
| Sulfasalazine [5] | scCO₂ + 3% Ethanol, 338 K, 12 MPa | 11.451 × 10⁻⁵ | Co-solvent increased solubility by nearly 12 times vs. pure scCO₂. |
| Oxaprozin [3] | Machine Learning-Optimized scCO₂ | ~1.24 × 10⁻³ | AI can model and predict optimal temperature/pressure for max solubility. |
This is a common method for creating amorphous solid dispersions to enhance solubility and dissolution rate [1].
Workflow Diagram:
Materials:
Procedure:
This gravimetric method is used to measure and enhance the solubility of solids in scCO₂ [5].
Workflow Diagram:
Materials:
Procedure:
Problem: Low or Inconsistent Solubility Results in scCO₂
Problem: Recrystallization of Amorphous Solid Dispersion During Storage
Problem: Poor Dissolution Performance Despite Using a Technique
Here are answers to some common challenges you might face during nevadensin extraction and experimentation.
What are the primary challenges in extracting and identifying bioactive compounds like this compound? Two major challenges are prevalent in this type of research:
Which extraction method should I use for maximum yield? The choice of method involves a trade-off between yield, time, and compound preservation. The table below compares common techniques.
| Method | Key Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| Maceration | Solvent soaking at room temperature [2] | Simple, low-cost equipment | Longer time, potentially lower yield [3] |
| Ultrasound-Assisted Extraction (UAE) | Uses cavitation to break cell walls [2] | Faster, higher efficiency, lower solvent use, preserves thermosensitive compounds [2] [3] | Recommended as an efficient and modern approach [4] |
| Microwave-Assisted Extraction (MAE) | Heats sample via microwave energy [4] | Reduced time, energy efficient, high yields [3] | Requires specialized equipment |
| Pressurized Liquid Extraction (PLE) | Uses high pressure and temperature [4] | Efficient, automated | Higher equipment cost |
How can I confirm the identity and purity of extracted this compound? A combination of chromatographic and spectroscopic techniques is essential for confirmation.
What is a typical workflow for a this compound-related study? The following diagram outlines a robust workflow from extraction to mechanistic validation, integrating the techniques discussed.
Here are detailed methodologies for key experiments cited in the technical guide.
1. Ultrasound-Assisted Extraction (UAE) of Polyphenols This protocol, adapted from studies on Polygala major, provides a efficient starting point for extracting this compound-containing flavonoids [2].
2. Screening for Acetylcholinesterase (AChE) Inhibitors via AUF-LC-MS This advanced protocol helps identify true AChE binders like this compound from a complex extract [1].
3. Analysis of Total Flavonoid Content (AlCl₃ Method) This colorimetric assay helps quantify the total flavonoid content in your extracts [2] [3].
To help you contextualize your extraction work for drug development, the table below summarizes key proven biological activities of this compound.
| Biological Activity | Observed Effect / Mechanism | Experimental Model | Citation |
|---|---|---|---|
| Anticancer | Topoisomerase I poisoning; induces DNA damage, G2/M arrest, and caspase-3/9-mediated apoptosis | Human colon carcinoma (HT29) cells | [7] |
| Anticancer (HCC) | Inhibits proliferation, induces cell cycle arrest and apoptosis; activates Hippo pathway (MST1/2-LATS1/2 kinase), leading to YAP phosphorylation/degradation; overcomes sorafenib resistance | Hepatocellular carcinoma (HepG2, Hep3B) cells | [8] |
| Enzyme Inhibition | Selective inhibitor of human carboxylesterase 1; inhibits p40 protein tyrosine kinase activity (IC₅₀: 50 μg/mL) | In vitro enzymatic assays | [7] |
| Bioactivation Modulation | Reduces alkenylbenzene-specific DNA adduct formation catalyzed by sulfotransferases | In vitro and in vivo models | [7] |
The mechanism by which this compound fights liver cancer by activating the Hippo pathway can be visualized as follows:
This compound, also known as Lysionotin, is a natural flavonoid found in plants like Lysionotus pauciflorus Maxim and Eugenia uniflora (Pitanga) [1] [2]. Its stability can be compromised by several environmental factors, much like other flavonoids. The core challenges during storage include [3]:
The following table summarizes key conditions to mitigate these degradation pathways. These are extrapolated from best practices for handling sensitive flavonoids and phytochemicals.
| Factor | Recommended Condition | Rationale & Mechanism |
|---|---|---|
| Temperature | -20°C or lower (long-term); 2-8°C (short-term) | Low temperature drastically reduces molecular kinetic energy, slowing all chemical degradation reactions including hydrolysis and oxidation [3]. |
| Light | Store in amber glass vials; keep in dark | Protects against photodegradation initiated by UV and visible light, which can break down the phenolic structure of flavonoids. |
| Atmosphere | Inert gas (N₂ or Argon) blanket; sealed containers | Displaces oxygen, preventing oxidative degradation of the flavonoid's phenolic rings [3]. |
| Solvent | Stable in DMSO stock solutions (>1mM); avoid aqueous buffers long-term | Prevents hydrolysis and microbial growth. A known melting point of 195-196°C indicates good thermal stability at room temperature, but solution-state stability differs [1]. |
| Container | Glass preferred; avoid plasticizers | Glass is inert and less likely to leach compounds or allow gas permeation compared to some plastics. |
To quantitatively assess this compound integrity over time, you can use the following analytical workflow. The method is adapted from a general protocol for analyzing DNA adducts, which shares principles of detecting and quantifying small molecules in complex mixtures [4].
Workflow: Sample Preparation and LC-MS Analysis
The diagram below outlines the key steps for preparing and analyzing your stored this compound samples to check for degradation.
Detailed Protocol:
Q1: What is the most critical factor to control for long-term stability of a solid this compound powder? A1: For pure solid this compound, temperature and atmospheric control are paramount. Storing the powder in a sealed container under an inert gas atmosphere (e.g., in a glove box or with argon) at -20°C or lower will provide the best protection against oxidative and thermal degradation over months or years [3].
Q2: I see a melting point for this compound is 195-196°C. Does this mean it's stable at room temperature? A2: Not necessarily. The melting point indicates thermal stability at that high temperature for a short period. Long-term storage stability at room temperature is different and is affected by oxidation, light, and humidity, which can lead to gradual chemical decomposition even if the solid doesn't melt [1].
Q3: How can I tell if my this compound has degraded? A3: The primary indicators are:
If simple storage conditions are insufficient, consider formulation engineering. Research shows that encapsulating flavonoids in nanoemulsions, liposomes, or polymeric nanoparticles can significantly improve their stability, shelf life, and bioavailability by protecting them from the environment [3]. For example, baicalin, another flavonoid, was successfully stabilized using macrophage membrane-modified liposomes and PLGA nanoparticles, which enhanced its targeting and prolonged its circulation time [3].
Successfully identifying and quantifying this compound metabolites is foundational. The table below summarizes the core analytical parameters based on successful implementations in recent literature.
| Analysis Type | Key Technical Specifications | Identified Metabolites / Key Findings |
|---|
| Cellular Metabolite Identification [1] | Platform: High-Resolution Mass Spectrometry (HRMS) Sample Prep: Incubation in human cell lines (HT29, HepG2, KG1) Analysis: Tandem MS (MS/MS) for structural elucidation | this compound-7-O-glucuronide (rapid formation in HT29 cells, cellular enrichment in HepG2 cells) | | In vivo & In vitro Metabolite Profiling [2] | Platform: UHPLC-QTOF-MS/MS Sample Types: Rat plasma, urine, tissues, liver microsomes Supplementary Method: In silico docking models to predict Sites of Metabolism (SOM) | Comprehensive metabolite profile; 127 compounds identified (34 original flavonoids, 93 metabolites). |
Your choice of cell line can dramatically influence toxicity outcomes due to their inherent metabolic differences. The workflow below summarizes the critical experimental findings.
Key Experimental Findings: [1]
This method is adapted from studies that successfully isolated and characterized this compound glucuronides. [1]
This protocol integrates assays for cell viability, metabolism, and proteomics. [1] [3]
| Problem | Potential Cause | Solution |
|---|---|---|
| High background toxicity in control cells. | Exogenous H₂O₂ generation from flavonoid auto-oxidation. | Include catalase (100 U/mL) in the culture medium during treatment to scavenge reactive oxygen species. [3] |
| Unexpectedly high toxicity in a metabolically competent line. | Co-inhibition of Sulfotransferase (SULT) pathways. | This compound is a potent SULT inhibitor (Ki = 4 nM in liver fractions). [4] Design assays to dissect the interplay between glucuronidation (detox) and SULT inhibition. |
| Low glucuronide formation yield in microsomal assays. | Inefficient transport of co-factor or enzyme latency. | Include alamethicin (a pore-forming agent) in the reaction and pre-incubate on ice to activate the microsomal enzymes. [1] |
| Inconsistent results between cell-based and enzymatic assays. | Differing metabolic capacity; presence of transporters. | Correlate findings with proteomic data on UGT expression (e.g., UGT1A1 vs. UGT1A6) in your specific cell models. [1] |
Beyond glucuronidation, this compound has other biological activities that may influence your experimental outcomes or represent secondary mechanisms of action.
| Mechanism / Interaction | Experimental Evidence | Relevance for Research |
|---|---|---|
| Topoisomerase I Poisoning [3] | Induces DNA damage, G2/M cell cycle arrest, and caspase-3/9 mediated apoptosis in HT29 cells (≥ 100 µM). | Crucial for cancer mechanism studies. This genotoxic effect is separate from and can be confounded with metabolic toxicity. |
| Hippo Pathway Activation [5] | Activates MST1/2-LATS1/2 kinase cascade, leading to YAP phosphorylation/degradation in HCC cells. | Suggests a targeted anti-cancer mechanism. Potential synergy with sorafenib to overcome resistance. |
| SULT Enzyme Inhibition [4] | Potently inhibits SULT-mediated bioactivation of carcinogens (Ki = 4 nM). | Explains chemopreventive properties. Critical for safety assessment studies involving complex mixtures. |
| Protein Binding (Lysozyme) [6] | Binds to lysozyme via static quenching, potentially affecting distribution. | A model for studying protein-drug interactions, which can influence compound bioavailability. |
Understanding the basic properties of this compound is the first step in ensuring its stability. The table below summarizes key characteristics relevant to assay work [1] [2].
| Property | Description | Implication for Assay Work |
|---|---|---|
| Chemical Name | 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | A flavone derivative [1]. |
| CAS Number | 10176-66-6 | Unique identifier for the compound. |
| Appearance | Yellow powder | Visual cue for identity; color changes may indicate degradation. |
| Molecular Weight | 344.32 g/mol | For calculating molar concentrations. |
| Storage | Desiccate at -20°C | Protects from moisture and thermal degradation [2]. |
| Solubility | Soluble in methanol, DMSO | Common solvents for preparing stock solutions [2]. |
The following table outlines common problems you might encounter and potential solutions based on general assay expertise and the known behavior of flavonoids [1] [3] [4].
| Problem | Possible Causes | Proposed Solutions |
|---|---|---|
| Unexpectedly weak activity | Degradation in buffer; Matrix interference. | Use fresh stock solutions; include positive control (e.g., Camptothecin for Topo-I); perform spike-and-recovery experiment [1] [4]. |
| High background or nonspecific signal | Compound aggregation; Non-optimal blocking. | Increase stringency of wash steps; optimize blocking buffer (e.g., BSA, casein); add low-dose detergent (e.g., 0.05% Tween-20) [3] [4]. |
| Poor reproducibility between runs | Hydrolysis of this compound in buffer; inconsistent stock solution handling. | Standardize buffer preparation; use single stock solution aliquot per run; ensure all reagents at room temperature before assay [3]. |
| Precipitation in assay buffer | Low aqueous solubility; incompatibility with buffer components. | Ensure proper dilution from stock solvent (e.g., DMSO); test different buffer pH and co-solvents; sonicate before use [2]. |
Here are detailed methodologies from published studies that successfully used this compound, which can inform your own assay design. Note that these protocols include specific measures to maintain compound integrity.
This study identified this compound as a topoisomerase I poison [1].
This study used this compound (referred to as Lysionotin) to inhibit virulence [2].
Since this compound-specific stability data in buffers is limited, you may need to characterize it yourself. Here is a logical workflow for systematic testing, and you can adapt the experimental conditions based on your specific assay requirements.
I hope this technically-grounded guide provides a solid foundation for your work with this compound. The scientific community would greatly benefit from published data on its stability; perhaps this is an area your research could help illuminate.
The table below summarizes key parameters from recent studies that successfully identified this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Study Context | Sample / Matrix | Key Liquid Chromatography Parameters | Mass Spectrometry Parameters | Identified Compound |
|---|---|---|---|---|
| Phytochemical Profiling [1] | Chiliadenus montanus ethanol extract | LC-MS system; specific column and gradient not detailed. | High-resolution LC-MS platform. | This compound (major constituent) |
| Biosynthesis Study [2] | Lysionotus pauciflorus plant tissues | UPLC-MS/MS system; specific column and gradient not detailed. | Tandem MS/MS for compound confirmation. | This compound and its glycosides |
| Bioassay-Guided Isolation [3] | Ocimum canum extract | Not specified (compound isolated via NMR). | HRMS: m/z 345.0974 [M+H]+ (C₁₈H₁₇O₇). | This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) |
| Bioactivation Inhibition [4] | Sweet basil (Ocimum basilicum) methanolic extract | High methanol concentration (~83%) in mobile phase for elution. | Not the focus of the study. | This compound (major SULT-inhibiting flavone) |
This protocol synthesizes methodologies from the cited research for detecting this compound in complex plant matrices.
1. Sample Preparation
2. Liquid Chromatography (Separation)
3. Mass Spectrometry (Detection & Identification)
The following diagram illustrates the core workflow for the LC-MS analysis of this compound.
Q1: Why is my this compound peak poorly resolved or eluting with excessive tailing?
Q2: I have a peak at the correct mass, but how can I be sure it's this compound and not an isomer?
Q3: My recovery of this compound from the plant matrix is low. How can I optimize the extraction?
| Strategy | Technique / Reagent | Key Implementation Details | Primary Function / Effect |
|---|---|---|---|
| Sample Preparation [1] [2] | Protein Precipitation (PP) [1] | Simple treatment of rat plasma with acetonitrile. | Removes proteins, a major source of matrix effects. |
| Sample Preparation [2] | Liquid-Liquid Extraction (LLE) [2] | Extracts plasma samples to separate analyte from matrix components. | Reduces co-eluting phospholipids and salts that cause ion suppression/enhancement. |
| Stabilization & Inhibition [2] | Esterase Inhibitors (e.g., PMSF) [2] | Added to plasma to prevent degradation of ester-containing drugs. | Stabilizes the analyte; however, the inhibitors and their hydrolytic products can themselves cause matrix effects and must be monitored. |
| Chromatography & Detection [1] | ESI-LC-MS/MS with MRM [1] | Using a C18 column with a methanol-water-formic acid mobile phase; monitoring transition m/z 345.1 -> 315.3. | Provides high specificity, separating nevadensin from isobaric matrix components. |
| System Suitability & Monitoring [2] | Post-column Infusion [2] | Continuous infusion of this compound while injecting a blank matrix extract onto the LC column. | Maps regions of ion suppression or enhancement in the chromatographic run. |
| System Suitability & Monitoring [2] | Monitoring Inhibitors [2] | Using specific SRM transitions to track levels of stabilizers like PMSF and its hydrolytic product PMSA. | Identifies if co-existing stabilizers are contributing to matrix effects. |
Here is a deeper dive into the key methodologies cited in the strategies.
1. LC-MS/MS Determination of this compound in Rat Plasma This method provides a foundational protocol for this compound analysis [1].
2. Protocol for Evaluating Matrix Effects from Stabilizers This methodology is crucial for diagnosing matrix effects originating from compounds added to stabilize the analyte [2].
To effectively diagnose and resolve matrix effects, you can follow this logical workflow:
Q1: What are the most common sources of matrix effects in this compound bioanalysis? Matrix effects primarily arise from co-eluting components in biological samples like plasma. These include phospholipids, salts, and endogenous proteins. Furthermore, chemical stabilizers like esterase inhibitors (PMSF) added to the sample can introduce their own matrix effects, as can their hydrolytic products [2].
Q2: How can I quickly check if my method suffers from matrix effects? The most direct way is to perform a post-column infusion experiment [2]. By infusing this compound post-column and injecting a blank matrix extract, you can visualize in real-time which parts of your chromatogram experience ion suppression or enhancement.
Q3: My sample preparation uses protein precipitation, but I still see high background noise. What should I do? Protein precipitation, while simple, is not always effective at removing all matrix phospholipids. Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) [2]. LLE can more effectively separate this compound from phospholipids, significantly reducing matrix effects.
Q4: I use PMSF to stabilize my samples. Could this be causing issues? Yes. While PMSF stabilizes ester-containing compounds, it and its hydrolytic product (PMSA) can be extracted and co-elute with your analyte, causing ion suppression or enhancement [2]. It is recommended to use SRM transitions to monitor the levels of PMSF and PMSA in your extracted samples to diagnose their contribution.
This compound is a polymethoxylated flavone that has been identified in various plant sources, including Limnophila aromatica and other medicinal herbs. This specialized metabolite features a flavone backbone structure with multiple methoxy functional groups, contributing to its relatively non-polar character and specific separation challenges. Its structural characteristics include the common C6-C3-C6 flavonoid skeleton with substitution patterns that significantly influence its chromatographic behavior [1] [2].
Reversed-Phase vs. Normal-Phase HPLC Selection Guide
When developing chromatography methods for this compound separation, the fundamental choice between reversed-phase and normal-phase systems dictates all subsequent optimization parameters:
Table: Decision Matrix for Chromatography Mode Selection
| Factor | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | C8, C18 bonded silica | Bare silica, cyano, diol phases |
| Mobile Phase | Water-methanol, water-acetonitrile mixtures | Hexane, heptane, ethyl acetate, isopropanol |
| Suitability for this compound | Excellent for most applications | Preferred for positional isomers or when reversed-phase fails |
| Retention Mechanism | Hydrophobic interactions | Polar interactions (hydrogen bonding, dipole-dipole) |
| Advantages | Broad applicability, reproducible, compatible with MS detection | Superior for separating small polarity differences, chiral separations |
| Typical Use Case | First-line method for most this compound separations | When reversed-phase provides insufficient resolution or for specific isomer separation |
For most this compound applications, reversed-phase HPLC serves as the recommended starting point due to its versatility and reproducibility. However, when dealing with complex plant extracts containing structurally similar flavonoids or positional isomers, normal-phase HPLC may provide superior resolution of closely related compounds [3].
The following workflow provides a systematic approach to this compound chromatography optimization:
The organic modifier selection significantly impacts this compound retention and selectivity in reversed-phase systems. Methanol and acetonitrile represent the most common choices, each offering distinct advantages:
Table: Organic Modifier Comparison for this compound Separation
| Parameter | Methanol | Acetonitrile |
|---|---|---|
| Elution Strength | Moderate | Higher |
| Viscosity | Higher (especially with water) | Lower |
| UV Cutoff | 205 nm | 190 nm |
| Selectivity Effects | Different hydrogen bonding interactions | Different dipole interactions |
| Backpressure | Higher | Lower |
| Cost | Lower | Higher |
| Recommended Use | When acetonitrile insufficiently resolves critical pairs | First choice for most applications |
Systematic optimization approach:
Mobile phase pH critically influences the retention of ionizable compounds and can significantly impact this compound separation from co-extracted compounds:
Table: Buffer Selection Guide for this compound Chromatography
| Buffer Type | pH Range | Concentration | Compatibility | Notes |
|---|---|---|---|---|
| Ammonium Formate | 3.0-4.0 | 5-20 mM | MS compatible | Volatile, excellent for LC-MS |
| Ammonium Acetate | 3.5-5.5 | 5-20 mM | MS compatible | Volatile, wider pH range |
| Phosphate | 2.0-3.0; 6.0-8.0 | 5-50 mM | UV detection | Non-volatile, not for MS |
| Formic Acid | 2.0-3.5 | 0.05-0.1% | MS compatible | Simple preparation, low pH |
| Trifluoroacetic Acid (TFA) | 1.5-2.5 | 0.01-0.05% | UV detection | Ion-pairing properties, MS problematic |
Critical pH optimization considerations:
In gradient elution, flow rate influences retention factor (k*) and can be leveraged to optimize separation:
The relationship between flow rate (F), gradient time (t₉), column volume (Vₘ), and gradient retention factor (k*) is expressed as:
k* = (t₉ × F) / (Vₘ × ΔΦ × S) [5]
Where:
Temperature optimization:
Column selection guidelines:
Column maintenance protocols are essential for reproducible this compound separation:
Table: Column Maintenance and Troubleshooting Protocol
| Issue | Prevention | Remediation |
|---|---|---|
| Hydrophobic Collapse | Maintain minimum 5-10% organic in mobile phase | Flush with 95-100% strong solvent (ACN, IPA) |
| Clogged Inlet Frit | Filter samples (0.2-0.45 μm), mobile phase | Reverse flow direction (last resort) |
| Loss of Efficiency | Regular washing, avoid pH >8 for silica | Wash with 20-30 column volumes strong solvent |
| Retention Time Shift | Proper equilibration, stable mobile phase | Re-equilibrate with 10-20 column volumes |
| Peak Tailing | Use appropriate buffer, endcapped columns | Add amine modifiers (TEA) for basic compounds |
Essential column washing procedure:
Table: Comprehensive Troubleshooting Guide for this compound Separation
| Problem | Possible Causes | Solutions | Prevention |
|---|---|---|---|
| Broad or Tailing Peaks | Column degradation, inappropriate mobile phase pH, contaminated column | Flush column with strong solvent, adjust pH to 2-3.5, use quality buffers | Regular column maintenance, mobile phase filtration |
| Retention Time Shifts | Mobile phase variation, temperature fluctuations, column degradation | Standardize mobile phase preparation, use column heater, replace aged column | Consistent mobile phase preparation, temperature control |
| High Backpressure | Clogged frit, column contamination, viscous mobile phase | Filter samples, reverse flow briefly, increase temperature | Sample filtration, mobile phase degassing, guard column use |
| Poor Resolution | Suboptimal gradient, incorrect column temperature, inadequate method development | Optimize gradient slope, adjust temperature, evaluate different columns | Systematic method development, appropriate column selection |
| Baseline Noise/Drift | Mobile phase contamination, air bubbles, detector issues | Purge system, degas mobile phases, clean detector cell | Use HPLC-grade solvents, proper degassing |
Retention time instability in gradient elution:
Insufficient resolution of critical peak pairs:
Sample preparation-related issues:
For this compound analysis in plant materials, efficient extraction is prerequisite to successful chromatography:
Ultrasound-Assisted Extraction (UAE) Optimization:
Response Surface Methodology (RSM) application:
For preparative-scale this compound isolation, implement multidimensional approaches:
Offline Two-Dimensional Chromatography Workflow:
Preparative chromatography considerations:
Capillary Electrophoresis (CE):
LC-MS Hyphenation:
This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a naturally occurring flavonoid predominantly found in medicinal plants such as Lysionotus pauciflorus Maxim. (commonly known as Shidiaolan in traditional Chinese medicine) and sweet basil (Ocimum basilicum). This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-mycobacterium tuberculosis properties, antitussive effects, anti-inflammatory actions, and anti-hypertensive capabilities [1]. Historically, preparations containing this compound have been used in clinical practice in China for nearly three decades to treat conditions such as lymph node tuberculosis, cough with tachypnea, and rheumatic pains [2]. Understanding the metabolic fate of this compound across different species is crucial for evaluating its therapeutic potential and assessing any toxicological concerns that might arise from its bioactivation or interference with the metabolism of other compounds.
The metabolic processing of this compound exhibits significant interspecies variations that must be carefully characterized to facilitate extrapolation from animal models to humans in drug development. This comprehensive analysis synthesizes current research on this compound metabolism across experimental systems, focusing on comparative metabolite profiles, key metabolic pathways, pharmacokinetic parameters, and the methodological approaches used to characterize its disposition. Additionally, we explore how this compound's metabolism influences its biological activity, particularly its ability to modulate the bioactivation of other compounds through enzyme inhibition, and the implications of these findings for drug development strategies involving this natural product.
The metabolism of this compound proceeds through both phase I (functionalization) and phase II (conjugation) reactions, with the relative importance of each pathway varying significantly across species and experimental systems. Phase I metabolism primarily involves oxidation, hydrolysis, and demethylation reactions that introduce or unveil polar functional groups, making the compound more water-soluble and providing handles for subsequent phase II conjugation [1]. These initial transformations are predominantly mediated by cytochrome P450 enzymes present in hepatic microsomal preparations. The phase II metabolism of this compound consists mainly of glucuronide conjugation, sulfation, and to a lesser extent, methylation [1]. These conjugation reactions typically result in products with significantly enhanced water solubility, facilitating biliary and renal elimination.
The metabolic pathway of this compound is complex, generating numerous structurally distinct metabolites:
The metabolic profile of this compound exhibits notable differences between in vivo and in vitro systems, as well as variations across cell lines and species. A comprehensive metabolism study using UHPLC-Q-TOF-MS/MS identified 23 metabolites in rat models (comprising 16 phase I and 7 phase II metabolites), while only 12 metabolites were detected in rat liver microsomes (10 phase I and 2 phase II metabolites) [1]. This discrepancy highlights the complementary nature of in vivo and in vitro systems, with in vivo models providing a more complete picture of overall metabolism, including extrahepatic metabolic contributions.
Table 1: Comparative Metabolite Profiles of this compound Across Experimental Systems
| Experimental System | Total Metabolites | Phase I Metabolites | Phase II Metabolites | Predominant Pathways |
|---|---|---|---|---|
| Rat in vivo | 23 | 16 | 7 | Oxidation, Demethylation, Glucuronidation |
| Rat Liver Microsomes | 12 | 10 | 2 | Oxidation, Hydrolysis |
| Human HepG2 Cells | Not specified | Not specified | Glucuronidation | Glucuronidation |
| Human HT29 Cells | Not specified | Not specified | Glucuronidation | Glucuronidation |
In human cell lines, glucuronide conjugation emerges as a particularly important metabolic pathway. Studies have demonstrated that this compound undergoes rapid glucuronidation in HT29 human colon carcinoma cells, whereas KG1 human bone marrow carcinoma cells show no metabolic capacity for this compound transformation [3]. This cell line-dependent metabolic capability has significant implications for the compound's tissue-specific toxicity and overall disposition. Further investigation revealed that in HepG2 human hepatoma cells, both this compound itself and its This compound-7-O-glucuronide metabolite accumulate intracellularly [3]. Proteomic analysis of UDP-glucuronosyltransferase (UGT) isoforms in these cell systems suggests that UGT1A6 and UGT1A1 are primarily responsible for this compound glucuronidation in humans [3].
The pharmacokinetic behavior of this compound has been most extensively characterized in rat models, providing valuable insights into its in vivo disposition. Following oral administration to rats, this compound demonstrates rapid absorption, with the time to reach maximum plasma concentration (T~max~) occurring at approximately 0.46 hours [2]. This swift absorption suggests efficient gastrointestinal uptake, possibly facilitated by the compound's moderately lipophilic nature. The maximum plasma concentration (C~max~) achieved after oral dosing is reported to be 145.3 ± 47.5 ng/mL, while the area under the concentration-time curve (AUC~0-∞~) values reach 328.9 ± 108.9 ng·h/mL [2]. These parameters indicate that, despite rapid absorption, the systemic exposure to this compound is relatively limited, potentially due to significant first-pass metabolism in the liver and possibly the gut.
The elimination kinetics of this compound in rats is characterized by a rapid clearance from systemic circulation. The elimination half-life (t~1/2~) is approximately 0.79 hours, reflecting efficient metabolic conversion and removal [2]. The mean residence time (MRT~0-∞~) is reported to be about 1.88 hours, further supporting the transient nature of this compound in the systemic circulation [2]. This rapid elimination profile has important implications for dosing regimen design, suggesting that frequent administration might be necessary to maintain therapeutic concentrations. It is worth noting that the oral bioavailability of this compound is generally described as rather low, which is consistent with the observed extensive metabolism and rapid clearance [3].
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| T~max~ | 0.46 ± 0.16 | hours |
| C~max~ | 145.3 ± 47.5 | ng/mL |
| AUC~0-∞~ | 328.9 ± 108.9 | ng·h/mL |
| t~1/2~ | 0.79 ± 0.17 | hours |
| MRT~0-∞~ | 1.88 ± 0.43 | hours |
While comprehensive comparative pharmacokinetic studies across multiple species are limited, available evidence suggests significant interspecies differences in this compound disposition. Early studies referenced in current literature indicate that this compound is rapidly distributed and quickly eliminated in not only rats but also in dogs and monkeys [3]. However, the extent of metabolism and the specific metabolic pathways appear to vary across species, potentially due to differences in the expression and activity of key drug-metabolizing enzymes such as cytochrome P450 isoforms and UDP-glucuronosyltransferases.
These species-specific metabolic profiles have important implications for extrapolating pharmacological and toxicological findings from animal models to humans. The relatively low oral bioavailability observed in animal models, combined with extensive first-pass metabolism, suggests that this compound might undergo significant metabolic clearance in humans as well. However, the qualitative and quantitative differences in metabolite formation across species necessitate caution when attempting to predict human metabolism based solely on animal data. Future studies specifically designed to compare this compound pharmacokinetics across multiple species in a standardized manner would greatly enhance our understanding of these interspecies variations and improve the reliability of human pharmacokinetic predictions.
The comprehensive characterization of this compound metabolites has been facilitated by advanced analytical technologies, particularly ultra-high performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS). This platform provides the high sensitivity, excellent resolution, and accurate mass measurement capabilities necessary to detect and identify often minor metabolites in complex biological matrices [1]. The analytical workflow typically involves chromatographic separation of metabolites followed by mass spectrometric detection that generates both precursor and product ion information, enabling structural elucidation of unknown metabolites.
Several sophisticated data acquisition and processing techniques have been employed to enhance metabolite detection. These include multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS), which significantly improves the ability to trace probable metabolites by reducing interference from biological matrix components [1]. Additionally, the use of key fragment ions (KFI) serves as a valuable tool for compound hunting and identification based on characteristic fragmentation patterns [1]. For targeted quantification of this compound in biological fluids, LC-MS/MS with multiple reaction monitoring (MRM) has been successfully employed, offering exceptional sensitivity with a lower limit of quantification significantly superior to earlier methods [2]. This high sensitivity is crucial for pharmacokinetic studies where compound concentrations in biological fluids can be extremely low.
The investigation of this compound metabolism has utilized various in vitro and in vivo systems, each offering distinct advantages and limitations. The primary in vitro systems include rat liver microsomes, which provide a rich source of cytochrome P450 enzymes for studying phase I metabolism, and human liver S9 fractions, which contain both phase I and phase II enzymes [1]. Additionally, various human cell lines, including HepG2 hepatoma cells, HT29 colon carcinoma cells, and KG1 bone marrow carcinoma cells, have been employed to study this compound metabolism in more physiologically relevant systems [3]. These cell-based models offer the advantage of intact cellular architecture, including transporters and subcellular compartmentalization, which can significantly influence metabolic outcomes.
In vivo studies have primarily utilized rat models, with sample collection from blood (plasma), urine, and feces to provide a comprehensive picture of absorption, distribution, metabolism, and excretion [1]. The experimental workflow typically involves administration of this compound to animals, followed by sample collection at various time points, sample preparation (often using protein precipitation or liquid-liquid extraction), and subsequent LC-MS analysis. For certain specialized applications, such as the isolation and structural elucidation of glucuronide metabolites, NMR spectroscopy has been employed following metabolite purification from incubation mixtures, such as pig liver microsomes [3].
The metabolic fate of this compound significantly influences its toxicological profile, with particular importance placed on the balance between bioactivation and detoxification pathways. Research has demonstrated that metabolic conjugation, particularly glucuronidation, plays a protective role against this compound's cytotoxicity [3]. This phenomenon was clearly illustrated in comparative studies using human cell lines with varying metabolic capabilities. HT29 cells, which efficiently glucuronidate this compound, exhibit significantly higher resistance to its toxic effects compared to KG1 cells, which lack substantial glucuronidation capacity [3]. This correlation between metabolic capability and toxicity underscores the critical role of glucuronidation as a detoxification mechanism for this compound.
Beyond its own metabolic fate, this compound significantly influences the bioactivation and toxicity of other compounds through its potent inhibition of sulfotransferase (SULT) enzymes. Studies have revealed that this compound is an extremely effective SULT inhibitor, with a reported K~i~ value of 4 nM in both male rat and human liver fractions [4]. This inhibition has profound implications for reducing the carcinogenic potential of certain compounds. For instance, this compound reduces DNA adduct formation from the procarcinogens estragole and methyleugenol by inhibiting their SULT-mediated bioactivation to reactive intermediates [4] [5] [6]. Physiologically based biokinetic (PBBK) modeling predicts that co-administration of estragole with this compound at molar ratios reflecting their natural occurrence in basil can result in up to 100% inhibition of the ultimate carcinogenic metabolite formation, assuming complete uptake of this compound [4]. Even with only 1% uptake of this compound, the inhibition would still exceed 83%, highlighting the remarkable potency of this natural flavonoid in modulating the metabolic activation of dietary carcinogens [4].
The metabolic profile of this compound has several important implications for drug development strategies and safety assessment of natural products. The species-specific differences in this compound metabolism emphasize the necessity of conducting thorough comparative metabolism studies during preclinical development to identify appropriate animal models that most closely reflect human metabolic patterns. Furthermore, the low oral bioavailability observed in animal models, attributed to extensive first-pass metabolism, suggests that formulation approaches to enhance bioavailability or alternative routes of administration might be necessary if systemic exposure is required for therapeutic efficacy.
The potent SULT inhibition by this compound warrants careful consideration of potential drug-drug interactions or food-drug interactions when developing pharmaceutical formulations containing this compound. While this inhibitory activity may be beneficial in reducing the carcinogenic risk from certain dietary compounds, it could potentially interfere with the metabolism and disposition of concurrently administered drugs that rely on SULT-mediated metabolism. Additionally, the cell line-dependent toxicity of this compound, correlated with metabolic capability, highlights the importance of selecting appropriate in vitro models for toxicity screening that accurately reflect the metabolic competence of target tissues in humans. These considerations should be integrated into the overall development strategy for this compound or this compound-containing preparations to ensure both efficacy and safety.
The comprehensive analysis of this compound metabolism across species reveals a complex metabolic profile characterized by significant interspecies variations and system-dependent differences. The compound undergoes extensive transformation through both phase I (oxidation, demethylation, hydrolysis) and phase II (glucuronidation, sulfation) metabolic pathways, with the relative importance of each pathway varying across experimental systems and species. The pharmacokinetic profile of this compound is marked by rapid absorption, limited systemic exposure, and quick elimination, attributes that must be carefully considered in therapeutic development. From a methodological perspective, the application of advanced UHPLC-Q-TOF-MS/MS platforms, coupled with sophisticated data mining techniques, has been instrumental in characterizing the diverse metabolite spectrum of this compound.
Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavone compound found in plants like Lysionotus pauciflorus [1] [2]. The table below outlines its core structure and documented activities relevant to drug discovery.
| Feature | Description |
|---|---|
| Chemical Name | 5,7-dihydroxy-6,8,4'-trimethoxyflavone [2] |
| Core Structure | Flavone skeleton [1] |
| Key Structural Features & Positioning of functional groups on the A and B rings: 5-OH, 7-OH, 6-OCH₃, 8-OCH₃, 4'-OCH₃ [1] | — |
| Reported Biological Activities | • Anti-cancer (HCC, colon cancer) [2] • Anti-inflammatory [1] [2] • Anti-microbial & Anti-tubercular [1] [2] |
While direct studies on this compound analogs are scarce, general principles of flavonoid biochemistry and one biosynthesis study point to key structural features that influence its activity. The SAR of this compound appears to be significantly influenced by the specific hydroxylation and glycosylation pattern on its flavone skeleton [1].
The diagram below summarizes the hypothesized impact of modifying different sites on the this compound molecule, based on the available information.
For a researcher looking to establish SAR, the following experimental approaches, as reflected in the literature, are highly relevant.
In Vitro Anti-Cancer Activity Assay
Mechanism of Action Studies
Biosynthetic Pathway Enzymology
The current research landscape suggests several promising directions for developing a comprehensive SAR guide for this compound analogs:
The table below summarizes the key molecular targets of this compound and the experimental evidence supporting their validation.
| Molecular Target / Pathway | Experimental Model | Key Findings | Reported Values (e.g., IC₅₀, Effective Concentration) |
|---|
| Topoisomerase I (Topo I) | In vitro enzymatic assays; Human colon carcinoma (HT29) cells [1] | Identified as a Topo I poison; triggers DNA damage, cell cycle arrest, and apoptosis [1]. | Partial inhibition of Topo I in vitro: ≥100 μM [1]. Strong cytotoxic effect in KG1 cells (IC₅₀): ~25 μM (48h) [2]. Weaker effect in HT29 cells (IC₅₀): >500 μM (48h) [2]. | | Hippo Signaling Pathway | Human hepatocellular carcinoma cells (HepG2, Hep3B); RNA sequencing [3] | Activates the Hippo pathway kinase cascade (MST1/2, LATS1/2), leading to phosphorylation and degradation of the oncoprotein YAP [3]. | Induces phosphorylation of key Hippo pathway proteins (MST1, LATS1, YAP). Synergizes with sorafenib to inhibit HCC cell growth [3]. | | Sulfotransferases (SULT) | Primary rat hepatocytes; In vivo rat model; PBPK modeling [4] | Inhibits SULT-mediated bioactivation of the carcinogen estragole, reducing DNA adduct formation [4]. | In vivo reduction of estragole-DNA adducts in rat liver: 36% [4]. PBPK models suggest more potent inhibition is possible in humans [4]. | | Cytochrome P450 (CYP) Enzymes | In vitro enzyme inhibition assays [2] | Inhibits various CYP isoforms, impacting the metabolism of other compounds [2]. | Reported as an inhibitor of CYP3A4, 2C19, and 2C8 [2]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies derived from the cited studies.
This protocol is used to identify compounds that stabilize the DNA-Topo cleavage complex [1].
This protocol determines if a compound activates this tumor-suppressive pathway [3].
This integrated approach validates target engagement and predicts human translatability [4].
The following diagrams illustrate the key anti-cancer mechanism of this compound and the workflow for its experimental validation.
Diagram 1: Key Anti-Cancer Mechanisms of this compound. The flowchart illustrates how this compound simultaneously poisons Topoisomerase I and activates the Hippo pathway, leading to coordinated cell death and inhibition of tumor growth.
Diagram 2: Experimental Workflow for Validating this compound's Molecular Targets. This workflow outlines a multi-step process from initial identification to translational prediction, integrating in vitro, cellular, in vivo, and computational methods.
When interpreting these findings, keep the following in mind:
Computational chemistry provides a powerful strategy for comparing flavonoids by calculating key parameters that define antioxidant potential [1]. The table below outlines the primary computational descriptors used to predict and compare antioxidant efficacy.
| Analysis Type | Key Descriptors | What It Reveals about Antioxidant Activity |
|---|---|---|
| Electronic Structure | HOMO/LUMO energies, Energy gap (Egap) [1] | Electron-donating/accepting ability; kinetic stability of the molecule. |
| Thermodynamic Analysis | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA) [1] | Energetic favorability of hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. |
| Kinetic Analysis | Reaction rate constants [1] | Speed of the reaction between the flavonoid and a free radical. |
This computational approach allows for a standardized comparison of fundamental properties before moving to resource-intensive lab experiments [1].
After computational screening, experimental assays are crucial for validation. The following workflows are standard for evaluating antioxidant activity. The first diagram illustrates the logical relationship between different types of validation assays, progressing from simple chemical tests to complex biological models.
The next diagram outlines a potential high-level workflow that integrates these methods for a systematic comparison of flavonoids.
While a direct comparison is lacking, one study identified This compound as a major constituent in an ethanol extract of Chiliadenus montanus that demonstrated significant antioxidant activity (IC₅₀ = 322.1 µg/mL in the DPPH assay) and selective cytotoxicity against lung cancer cell lines [2]. This suggests its potential, but its individual contribution versus other compounds in the extract was not isolated.
For context, other studies highlight flavonoids frequently used as benchmarks in antioxidant research, which would be essential for a comparative guide:
The current literature confirms this compound's presence in active plant extracts but lacks quantitative, side-by-side experimental data comparing its antioxidant efficacy to reference flavonoids using standardized protocols.
To build a comprehensive comparison guide for professionals, the following actions are recommended:
| Polymethoxyflavone (PMF) | Anti-inflammatory Effects | Anti-cancer Effects (Tested Cell Lines) | Key Proposed Mechanisms & Notes |
|---|---|---|---|
| Tangeretin | Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] | Significant anti-proliferative effect (PC-3, DU145 prostate cancer) [1] [2] | Synergistically enhances cytotoxicity of mitoxantrone; partially via PTEN/AKT pathway activation [1] [2] |
| Nobiletin | Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] | Reduces cell viability, arrests cell cycle (various lines) [1] | Promotes apoptosis via p53 expression or Bax/Bcl-2 ratio [1] |
| 5-Demethylnobiletin | Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] | Inhibitory effects (colon cancer HCT116, HT29; gastric cancer) [1] | Lowers colon tumor incidence in vivo; more potent antioxidant than nobiletin due to hydroxy group [1] [3] |
| Sinensetin | Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] | Information not specified in results | Studied for vasorelaxant activity via CaV1.2 channel blockade [3] |
| Tetramethyl-O-scutellarin | Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] | Information not specified in results | Also known as 5,6,7,4'-tetramethoxyflavone [1] |
The data in the table above was generated using standardized biomedical research models. Here are the key methodologies cited in the studies.
The following diagram illustrates the general experimental workflow used in the cited studies to compare the biological activities of different PMFs, from preparation to mechanistic investigation.
The goal of validating a compound's mechanism of action (MoA) is to build cumulative evidence from various models, progressing from simplified cellular systems to more complex physiological environments [1]. The integration of computational and experimental methods is a powerful approach in modern drug development [2] [1].
The table below outlines the types of experimental models and key assays you would use to build this evidence.
| Experimental Model | Key Assays & Readouts | Primary Objective | Data Output |
|---|---|---|---|
| Cellular (In Vitro) | Target-binding assays (e.g., SPR, FRET), gene expression (qPCR, RNA-seq), protein analysis (Western blot, ELISA), cell viability (MTT) | Confirm direct target interaction and proximal downstream effects in a controlled system. | Binding affinity (KD, IC50), changes in mRNA/protein levels, pathway modulation. |
| Tissue/Organoid | Contractile force, electrophysiology, biomarker release, morphological changes (imaging) | Determine functional effects in a more complex, multicellular context that mimics native tissue. | Functional response metrics (e.g., percent inhibition), tissue-specific biomarker concentrations. |
| Animal (In Vivo) | Disease-specific behavioral tests, physiological monitoring, post-mortem tissue analysis (histology, biomarker levels). | Assess efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety in a whole organism. | Efficacy scores (e.g., pain reduction), plasma concentration over time (PK curves), histopathology reports. |
To ensure your findings are reliable and reproducible, it's crucial to follow detailed and standardized protocols. The SPIRIT guidelines for clinical trials recommend that protocols explicitly state all key methodological details so readers don't have to infer what was done [3]. Here is how you can apply this principle to pre-clinical experiments:
Target Engagement and Signaling Assays:
Phenotypic Response in Functional Assays:
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Studies:
To clearly communicate the experimental strategy and the hypothesized MoA, visual diagrams are invaluable. Below are Graphviz (DOT language) scripts you can use to generate these visuals.
The first diagram outlines the overall validation workflow, moving from computational to in vivo models.
The second diagram illustrates a potential signaling pathway that could be perturbed by this compound, showing the key nodes and processes to measure.
When conducting your comparison, be aware of these common challenges and how to address them: